Product packaging for Faldaprevir-d7(Cat. No.:)

Faldaprevir-d7

Cat. No.: B12412173
M. Wt: 876.9 g/mol
InChI Key: LLGDPTDZOVKFDU-TUZWYFEXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Faldaprevir-d7 is a stable, deuterium-labeled isotope of Faldaprevir (BI 201335), a potent and investigational HCV NS3/4A protease inhibitor . It is designed for use as an internal standard in quantitative bioanalytical methods, helping to ensure accuracy and reliability in the measurement of Faldaprevir concentrations in biological matrices such as plasma and urine via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . The incorporation of seven deuterium atoms provides a distinct mass shift from the non-labeled compound, minimizing interference during analysis. Faldaprevir itself is a direct-acting antiviral that demonstrated high efficacy in clinical trials for chronic Hepatitis C virus (HCV) genotype-1 infection . Its mechanism of action involves inhibiting the HCV NS3/4A serine protease, a key enzyme for viral replication . Research into Faldaprevir's pharmacokinetics has shown it is a substrate of CYP 3A and OATP 1B1 transporters, and it exhibits dose-dependent, non-linear pharmacokinetics with minimal urinary excretion (less than 0.1% of the dose) . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H49BrN6O9S B12412173 Faldaprevir-d7

Properties

Molecular Formula

C40H49BrN6O9S

Molecular Weight

876.9 g/mol

IUPAC Name

trans-(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1/i2D3,3D3,20D

InChI Key

LLGDPTDZOVKFDU-TUZWYFEXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Faldaprevir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir-d7 is the deuterated analog of Faldaprevir, an experimental antiviral drug that was under development for the treatment of hepatitis C. Faldaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme crucial for viral replication.[1] The development of Faldaprevir was discontinued in 2014 due to the emergence of more effective HCV treatments.[1] Understanding the physicochemical properties of this compound is essential for its use as an internal standard in pharmacokinetic studies and for further research into the effects of deuteration on drug metabolism and disposition. This guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and relevant biological pathways for this compound.

Core Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are not extensively available in the public domain due to the discontinuation of its development. The following table summarizes the known properties of this compound and its parent compound, Faldaprevir. It is important to note that while deuteration can influence pharmacokinetic properties, its effect on fundamental physicochemical properties such as molecular weight, pKa, and logP is generally minimal. Therefore, the properties of Faldaprevir can be considered a close approximation for this compound.

PropertyThis compoundFaldaprevirData Type
Molecular Formula C₄₀H₄₂D₇BrN₆O₉SC₄₀H₄₉BrN₆O₉SExperimental
Molecular Weight 876.86 g/mol 869.83 g/mol [1]Experimental
Solubility Data not availablePoorly soluble in waterQualitative
Melting Point Data not availableData not available
pKa Data not availableData not available (Predicted to have both acidic and basic centers)
logP (Octanol/Water) Data not availableData not available (Predicted to be highly lipophilic)

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound have not been published. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied. The following are representative protocols that would be suitable for characterizing this compound.

Solubility Determination (Shake-Flask Method)

A standard shake-flask method would be employed to determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline at different pH values, organic solvents).

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to vial with known volume of solvent A->B  1.   C Agitate at constant temperature (e.g., 25°C or 37°C) B->C  2.   D Allow to equilibrate (typically 24-72 hours) C->D  3.   E Filter or centrifuge to remove undissolved solid D->E  4.   F Quantify concentration of dissolved this compound in the supernatant by HPLC-UV or LC-MS/MS E->F  5.  

Figure 1: Experimental workflow for solubility determination.
Melting Point Determination (Capillary Method)

The melting point of this compound powder would be determined using a capillary melting point apparatus.

  • Sample Preparation : A small amount of the dry this compound powder is packed into a capillary tube.[2][3][4][5][6]

  • Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.[2][6]

  • Heating : The sample is heated at a controlled rate.[2][3][6]

  • Observation : The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[2][6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant(s) (pKa) of this compound can be determined by potentiometric titration.[7][8][9][10][11]

  • Solution Preparation : A solution of this compound is prepared in a suitable solvent mixture (e.g., water/methanol) of known ionic strength.[7][8]

  • Titration : The solution is titrated with a standardized solution of a strong acid or base.[7][8][9]

  • pH Monitoring : The pH of the solution is monitored throughout the titration using a calibrated pH electrode.[7][8][9]

  • Data Analysis : The pKa value(s) are determined from the inflection points of the resulting titration curve.[7][8]

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using a high-performance liquid chromatography (HPLC) method.[12][13][14]

  • System Calibration : A series of standard compounds with known logP values are injected onto a reverse-phase HPLC column (e.g., C18).[13]

  • Retention Time Measurement : The retention times of the standard compounds are measured.

  • Calibration Curve : A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.

  • Sample Analysis : this compound is injected onto the same HPLC system under identical conditions, and its retention time is measured.

  • logP Calculation : The logP of this compound is then calculated from its retention factor using the calibration curve.[13]

Mechanism of Action: Inhibition of HCV NS3/4A Protease

Faldaprevir acts as a non-covalent, reversible inhibitor of the HCV NS3/4A serine protease.[1] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, which are necessary for viral replication and assembly. By binding to the active site of the NS3/4A protease, Faldaprevir blocks its function, thereby inhibiting viral replication.[15]

cluster_virus HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein Replication Viral Replication and Assembly Viral_Proteins->Replication Faldaprevir This compound Faldaprevir->NS3_4A Inhibition

Figure 2: Mechanism of action of Faldaprevir.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and its parent compound, Faldaprevir. While specific experimental data for the deuterated analog is limited, this document outlines the standard methodologies for the determination of its key physicochemical parameters. The provided diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of Faldaprevir as an HCV NS3/4A protease inhibitor. This information serves as a valuable resource for researchers utilizing this compound in their studies.

References

Faldaprevir-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Faldaprevir-d7 when utilized as an internal standard in bioanalytical assays. We will delve into the pharmacological action of Faldaprevir, the principles of using stable isotope-labeled internal standards, and provide detailed experimental protocols for its application in quantitative analysis.

Introduction: The Role of Faldaprevir and the Need for Precise Quantification

Faldaprevir is a potent, second-generation, non-covalent, competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] This protease is a critical enzyme for the virus as it is responsible for cleaving the HCV polyprotein into mature, functional viral proteins necessary for replication.[2][3][4] By blocking the active site of this enzyme, Faldaprevir effectively halts viral maturation and replication.[3][4] Furthermore, inhibiting the NS3/4A protease can help restore the host's innate antiviral signaling pathways, which the virus otherwise suppresses.[4]

Given its therapeutic importance, accurately measuring the concentration of Faldaprevir in biological matrices, such as plasma, is crucial during drug development for pharmacokinetic and toxicokinetic studies. This is where this compound plays a pivotal role.

The "Mechanism of Action" of this compound as an Internal Standard

The "mechanism of action" for this compound is not pharmacological but analytical. It serves as an ideal internal standard (IS) for quantification of Faldaprevir using mass spectrometry, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The core principle lies in the use of a stable isotope-labeled (SIL) compound. This compound is structurally identical to Faldaprevir, except that seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change has profound analytical advantages:

  • Near-Identical Physicochemical Properties: this compound behaves almost identically to Faldaprevir during sample preparation (e.g., extraction), chromatographic separation, and ionization in the mass spectrometer. This means it experiences similar losses during extraction and similar matrix effects (ion suppression or enhancement), which are common challenges in bioanalysis.[5]

  • Co-elution: Due to its similar chemical properties, this compound co-elutes with Faldaprevir from the liquid chromatography column.[5]

  • Distinguishable by Mass: Despite these similarities, the seven deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 7 units higher than Faldaprevir. A triple quadrupole mass spectrometer can be programmed to specifically monitor the parent and fragment ions of both the analyte (Faldaprevir) and the internal standard (this compound) in a process called Multiple Reaction Monitoring (MRM).

By adding a known concentration of this compound to every sample, any variations in the analytical process will affect both the analyte and the internal standard to the same degree. The concentration of Faldaprevir is then determined by the ratio of its peak area to the peak area of this compound. This ratioing corrects for variability, leading to highly accurate and precise quantification.[5]

cluster_process Analytical Process cluster_result Quantification Analyte Faldaprevir (Analyte) Unknown Concentration Extraction Sample Preparation (e.g., SPE) Analyte->Extraction IS This compound (IS) Known Concentration IS->Extraction Spiked into sample LC LC Separation Extraction->LC Potential for loss MS MS/MS Detection LC->MS Co-elution Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Measures both signals Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Logical workflow for using this compound as an internal standard.

Faldaprevir's Antiviral Signaling Pathway

To understand the context of why Faldaprevir is measured, it is helpful to visualize its pharmacological mechanism of action. Faldaprevir targets the HCV NS3/4A serine protease, preventing it from cleaving the viral polyprotein, which is an essential step for viral replication.

HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Cleavage Polyprotein Cleavage Polyprotein->Cleavage NS3_4A NS3/4A Protease NS3_4A->Cleavage Catalyzes Faldaprevir Faldaprevir Inhibition Inhibition Faldaprevir->Inhibition Viral_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Cleavage->Viral_Proteins Results in Replication Viral Replication Viral_Proteins->Replication Inhibition->NS3_4A

Caption: Faldaprevir's mechanism of action on the HCV replication cycle.

Experimental Protocols

The following protocols are based on validated methods published in the literature for the quantification of Faldaprevir in human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins and other interfering substances.

  • Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol) and vortex.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Faldaprevir and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Start Plasma Sample + this compound Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (5% Methanol in Water) Load->Wash Elute 4. Elute Analytes (Methanol) Wash->Elute Dry 5. Evaporate to Dryness Elute->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Caption: Solid-Phase Extraction (SPE) workflow for Faldaprevir analysis.

UPLC-MS/MS Conditions
  • Chromatographic System: A UPLC system such as a Waters ACQUITY or equivalent.

  • Column: A reversed-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 30% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source operating in positive ion mode.

Data Presentation

Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Faldaprevir and its internal standard, this compound.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
Faldaprevir 869.3448.2ESI Positive
This compound (IS) 876.3455.2*ESI Positive

*Note: The product ion for this compound is inferred. The deuteration is typically on a part of the molecule that does not fragment off, thus the corresponding fragment also shows the +7 Da mass shift. The m/z 448 fragment of Faldaprevir results from the cleavage of the C-O bond connecting the quinoline and pyrrolidine moieties. Assuming the deuterium labels are on a stable part of the molecule retained in this fragment, its m/z would shift to 455.2.

Bioanalytical Method Validation Data

The following table summarizes typical quantitative performance data for a validated LC-MS/MS assay for Faldaprevir in human plasma.

ParameterLLOQLQCMQCHQC
Nominal Conc. (ng/mL) 10.030.08008000
Intra-day Precision (%CV) ≤ 20%≤ 15%≤ 15%≤ 15%
Inter-day Precision (%CV) ≤ 20%≤ 15%≤ 15%≤ 15%
Accuracy (% Deviation) ± 20%± 15%± 15%± 15%

Data is representative of typical acceptance criteria based on regulatory guidelines. LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. One study reported an assay accuracy precision (%CV) in the range of 2.9 to 4.0% and an inaccuracy deviation between -1.5 to 0.5% over a range of 10 to 10,000 ng/mL.[2]

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Faldaprevir. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry. By being chemically identical but mass-distinct, it co-elutes and experiences the same analytical variations as Faldaprevir, allowing for a highly precise and accurate correction. This enables the reliable quantification of Faldaprevir in complex biological matrices, a critical requirement for advancing the clinical development of this and other antiviral therapies. The detailed protocols and data presented provide a robust framework for researchers and scientists to implement this methodology in their laboratories.

References

A Technical Guide to Faldaprevir-d7: Certificate of Analysis and Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir is a potent, second-generation, direct-acting antiviral agent that selectively inhibits the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] This protease is critical for the cleavage of the HCV polyprotein, a process essential for viral replication.[3][4] Although its development was discontinued due to the advent of more advanced therapies, Faldaprevir and its isotopically labeled variants remain valuable tools in antiviral research and development.[5] Faldaprevir-d7, a deuterated analog, serves as an indispensable internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures accuracy and precision in pharmacokinetic and metabolic studies by correcting for variability during sample preparation and analysis.

This technical guide provides an in-depth overview of the essential data found in a this compound Certificate of Analysis, its role as a reference standard, its mechanism of action, and detailed protocols for its application in experimental settings.

This compound: Certificate of Analysis (CofA)

A Certificate of Analysis for a reference standard like this compound is a formal document guaranteeing that the material meets predetermined quality and purity specifications. It is a critical component of laboratory quality control and regulatory compliance. The data presented below is representative of a typical CofA.

Table 1: Representative Certificate of Analysis for this compound

Test ParameterSpecificationRepresentative ResultMethod
Identity
¹H-NMRConforms to structureConformsNuclear Magnetic Resonance
Mass SpectrumConforms to structureConforms (m/z [M+H]⁺)Mass Spectrometry (MS)
Purity & Impurities
Purity by HPLC≥ 98.0%99.5%High-Performance Liquid Chromatography (HPLC)
Chemical Purity≥ 98.0%99.5%Quantitative NMR
Isotopic Purity
Deuterium Incorporation≥ 99% atom % D>99%Mass Spectrometry (MS)
Isotopic Enrichment≥ 95% (d7)98% (d7)Mass Spectrometry (MS)
Physical Properties
AppearanceWhite to Off-White SolidOff-White SolidVisual Inspection
SolubilitySoluble in DMSO, MethanolSoluble in DMSO (>10 mg/mL)Solubility Test

This compound as a Reference Standard

The primary application of this compound is as an internal standard in bioanalytical methods. Its chemical and physical properties are nearly identical to Faldaprevir, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass due to deuterium labeling allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

Table 2: Physicochemical Properties of Faldaprevir

PropertyValue
Chemical FormulaC₄₀H₄₉BrN₆O₉S[5]
Molar Mass869.83 g/mol [5]
CAS Number801283-95-4[5]
ClassOligopeptide, HCV NS3/4A Protease Inhibitor[1][6]

Table 3: In Vitro Antiviral Activity of Faldaprevir

Assay TypeHCV GenotypePotency (EC₅₀)
Replicon AssayGenotype 1a6.5 nM[1]
Replicon AssayGenotype 1b3.1 nM[1]

Mechanism of Action: Inhibition of HCV NS3/4A Protease

HCV replicates by translating its single-stranded RNA genome into a large polyprotein. This polyprotein must be cleaved by host and viral proteases into functional structural and non-structural (NS) proteins. The HCV NS3/4A serine protease is responsible for multiple cleavages in the non-structural region (NS4A, NS4B, NS5A, and NS5B), making it an essential enzyme for the viral life cycle.[3][4]

Faldaprevir acts as a non-covalent, competitive inhibitor of the NS3/4A protease.[1] It binds to the active site of the enzyme, preventing it from processing the viral polyprotein and thereby halting viral replication.

Faldaprevir_Mechanism_of_Action cluster_host_cell Hepatocyte cluster_processing Polyprotein Processing HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Structural Structural Proteins (Core, E1, E2) NS3_4A->Structural Cleavage NonStructural Non-Structural Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->NonStructural Cleavage NonStructural->HCV_RNA Replication Faldaprevir Faldaprevir Faldaprevir->NS3_4A Inhibition

Figure 1. Faldaprevir inhibits HCV replication by blocking NS3/4A protease-mediated polyprotein cleavage.

Key Experimental Protocols

Protocol: Quantification of Faldaprevir in Plasma by UHPLC-MS/MS

This protocol describes a representative method for the quantitative analysis of Faldaprevir in a biological matrix, such as plasma, using this compound as an internal standard (IS). This type of assay is crucial for pharmacokinetic studies.

1. Materials and Reagents:

  • Faldaprevir analytical standard

  • This compound (Internal Standard)

  • Blank human plasma (K₂EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Faldaprevir and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Faldaprevir stock solution in 50:50 ACN:water to create calibration standards (e.g., 1-5000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in ACN.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

4. UHPLC-MS/MS Conditions:

  • UHPLC System: Standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 5-7 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor > product ion transitions for Faldaprevir and this compound.

5. Data Analysis:

  • Integrate the peak areas for both the analyte (Faldaprevir) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

HPLC_Workflow start Start: Plasma Sample prep Sample Preparation (Add IS, Protein Precipitation, Centrifuge) start->prep inject UHPLC Injection prep->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (ESI+, MRM Mode) separation->detection analysis Data Analysis (Peak Integration, Calibration Curve) detection->analysis end End: Concentration Result analysis->end

Figure 2. General workflow for the quantitative analysis of Faldaprevir in plasma using UHPLC-MS/MS.

Protocol: In Vitro HCV NS3/4A Protease Inhibition Assay

This protocol outlines a biochemical fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity (IC₅₀) of compounds like Faldaprevir against the HCV NS3/4A protease.[3][7]

1. Materials and Reagents:

  • Recombinant HCV NS3/4A protease (genotype 1b).

  • FRET-based protease substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 10% Glycerol, 0.01% Triton X-100.

  • Faldaprevir (or test compound).

  • DMSO, molecular biology grade.

  • Black, low-volume 384-well assay plates.

  • Fluorescence plate reader.

2. Procedure:

  • Compound Plating: Prepare serial dilutions of Faldaprevir (e.g., from 100 µM to 0.1 nM) in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO only).

  • Enzyme Addition: Dilute the NS3/4A protease to its working concentration (e.g., 40 nM final concentration) in assay buffer.[3] Add the diluted enzyme solution to all wells except the 100% inhibition controls.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare the FRET substrate in the assay buffer (e.g., 60 µM final concentration).[3] Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal (e.g., Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30-60 minutes.

3. Data Analysis:

  • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

  • Normalize the reaction rates to the controls (0% and 100% inhibition).

  • Plot the percent inhibition versus the logarithm of the Faldaprevir concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protease_Assay_Workflow start Start: Reagents plate_cpd 1. Compound Plating (Serial Dilutions in 384-well plate) start->plate_cpd add_enzyme 2. Enzyme Addition (Recombinant NS3/4A Protease) plate_cpd->add_enzyme pre_incubate 3. Pre-incubation (30 min at Room Temp) add_enzyme->pre_incubate add_substrate 4. Reaction Initiation (Add FRET Substrate) pre_incubate->add_substrate read_plate 5. Kinetic Fluorescence Reading add_substrate->read_plate analyze 6. Data Analysis (Calculate Reaction Rates, Plot Dose-Response, Determine IC₅₀) read_plate->analyze end End: IC₅₀ Value analyze->end

Figure 3. Workflow for an in vitro HCV NS3/4A protease inhibition FRET assay.

Conclusion

This compound is a critical tool for researchers in the field of antiviral drug development. A thorough understanding of its Certificate of Analysis ensures the quality and reliability of experimental data. When used as an internal standard in quantitative assays or as a reference compound in biochemical and virological studies, it enables the generation of precise and accurate results. The protocols and workflows detailed in this guide provide a solid foundation for the effective use of this compound in a research setting, facilitating further investigations into HCV and other viral proteases.

References

Faldaprevir-d7: A Technical Guide to Its Solubility and Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Faldaprevir-d7, a deuterated analog of the potent hepatitis C virus (HCV) NS3/4A protease inhibitor, Faldaprevir. Given the limited direct data on this compound, this guide leverages available information on Faldaprevir as a close surrogate, a standard practice in drug development due to the physicochemical similarities between deuterated and non-deuterated compounds. This document outlines key experimental protocols, presents available data, and offers visualizations to support research and development efforts.

Introduction to Faldaprevir

Faldaprevir was an experimental drug developed for the treatment of hepatitis C.[1] It functions as a selective and potent inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral replication.[1] While Faldaprevir's clinical development was discontinued, its properties and those of its deuterated isotopologue, this compound, remain of interest for bioanalytical method development and in vitro research. This compound is often utilized as an internal standard in quantitative bioanalytical assays for the determination of Faldaprevir in biological samples.

Solubility of this compound

Pharmacokinetic studies of Faldaprevir provide indirect evidence of its solubility in human plasma. Following single oral doses ranging from 4 to 1,200 mg, geometric mean maximum concentrations (Cmax) in plasma were observed to be between 3.57 and 16,500 ng/mL.[2] The calibration range for a validated HPLC-MS/MS method to quantify Faldaprevir in plasma was 0.2 to 250 ng/mL, further indicating its solubility and quantifiability within this range.[2]

Urinary excretion of unchanged Faldaprevir is minimal, accounting for less than 0.1% of the administered dose.[2][3] This suggests either low solubility in urine or, more likely, extensive metabolism and clearance through other pathways.

Table 1: Summary of Faldaprevir Solubility Profile (Inferred for this compound)

Biological MatrixQuantitative Data (Faldaprevir)Interpretation for this compound
Human Plasma Cmax: 3.57 - 16,500 ng/mL after oral administration.[2]Sufficiently soluble for use as an internal standard in bioanalytical methods. Expected to be soluble at concentrations relevant for in vitro studies.
Human Serum Data not available.Solubility is expected to be similar to that in plasma.
Human Urine < 0.1% of dose excreted as unchanged drug.[2][3]Low concentration of unchanged drug suggests either low solubility or extensive metabolism prior to renal clearance.
Experimental Protocol for Solubility Determination

A standardized experimental protocol to determine the solubility of this compound in various biological matrices would involve the following steps:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the biological matrix (e.g., plasma, serum, urine) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is centrifuged or filtered to remove any undissolved this compound.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as LC-MS/MS.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Stability of this compound in Biological Matrices

The stability of an analyte in biological matrices is a critical parameter for ensuring the accuracy and reliability of bioanalytical data.[4] Stability assessments are typically conducted under various conditions to mimic sample handling and storage. While specific stability data for this compound is not published, the validation of bioanalytical methods for Faldaprevir necessitates that its deuterated internal standard, this compound, exhibits acceptable stability under the tested conditions.

General factors that can affect the stability of drugs in biological matrices include temperature, pH, light exposure, and enzymatic degradation.[4][5]

Table 2: Representative Stability of an Analyte in Human Plasma (Example Data)

Stability TestStorage ConditionDurationAcceptance Criteria (% Recovery)
Freeze-Thaw Stability -20°C to Room Temperature3 cycles85% - 115%
Short-Term (Bench-Top) Stability Room Temperature (~25°C)4 hours85% - 115%
Long-Term Stability -20°C30 days85% - 115%
Long-Term Stability -70°C90 days85% - 115%

Note: This table provides an example of typical stability study parameters and acceptance criteria. Specific data for this compound is not available.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key stability experiments as would be applied to this compound.

  • Sample Preparation: Spike a known concentration of this compound into the biological matrix (e.g., human plasma). Prepare multiple aliquots.

  • Freeze-Thaw Cycles: Subject the aliquots to three or more freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • Analysis: After the final thaw, analyze the samples using a validated bioanalytical method and compare the concentrations to those of freshly prepared control samples.

  • Sample Preparation: Spike a known concentration of this compound into the biological matrix.

  • Storage: Keep the samples at room temperature for a specified period that simulates the time samples would be on a lab bench during processing (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the samples and compare the concentrations to freshly prepared controls.

  • Sample Preparation: Spike a known concentration of this compound into the biological matrix and aliquot into multiple storage vials.

  • Storage: Store the samples at one or more temperatures (e.g., -20°C and -70°C) for an extended period (e.g., 1, 3, 6, 12 months).

  • Analysis: At each time point, retrieve a set of samples, thaw them, and analyze their concentrations. Compare the results to the initial concentration at time zero.

Visualizations

Mechanism of Action: HCV NS3/4A Protease Inhibition

Faldaprevir is a protease inhibitor that targets the HCV NS3/4A serine protease. This enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By blocking the active site of the NS3/4A protease, Faldaprevir prevents the formation of functional viral proteins, thereby inhibiting viral replication.

HCV_Replication_Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A auto-cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Polyprotein Cleavage Replication Viral Replication Viral_Proteins->Replication Faldaprevir Faldaprevir Faldaprevir->NS3_4A Inhibition

Caption: Inhibition of HCV Replication by Faldaprevir.

Experimental Workflow: Bioanalytical Sample Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of an analyte like this compound in a biological matrix.

Stability_Workflow start Start prep Prepare Spiked Samples (Low & High QC) start->prep storage Store under Test Conditions (Freeze-Thaw, Bench-Top, Long-Term) prep->storage analysis Analyze Samples (LC-MS/MS) storage->analysis comparison Compare to Control Samples analysis->comparison pass Stability Confirmed (% Recovery within 85-115%) comparison->pass Pass fail Stability Not Confirmed (Investigate Degradation) comparison->fail Fail end End pass->end fail->end

References

Deuterium Incorporation in Faldaprevir-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium incorporation sites in Faldaprevir-d7, a deuterated isotopologue of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Faldaprevir. This document outlines a plausible synthetic strategy, detailed experimental protocols for key transformations, and the analytical methodologies required to verify the sites and extent of deuterium labeling.

Introduction to Faldaprevir and Deuterium Labeling

Faldaprevir is a potent, second-generation, once-daily oral protease inhibitor that was developed for the treatment of chronic hepatitis C. Deuterium-labeled analogues of pharmaceutical compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with its heavier, stable isotope, deuterium, can alter the metabolic profile of a drug by slowing the rate of metabolic reactions that involve carbon-hydrogen bond cleavage. This "kinetic isotope effect" can lead to a longer half-life, reduced formation of metabolites, and an improved safety profile. This compound is specifically designed to investigate these effects.

Identification of Deuterium Incorporation Sites

Based on the commercially available this compound, the seven deuterium atoms are incorporated into the isobutyramide moiety of the molecule. Specifically, the two methyl groups and the methine proton of the isobutyryl group are fully deuterated.

Table 1: Deuterium Incorporation Sites in this compound

MoietyPosition of Deuterium AtomsNumber of Deuterium Atoms
IsobutyramideMethine proton of the isobutyryl group1
IsobutyramideBoth methyl groups of the isobutyryl group6
Total 7

The following diagram illustrates the structure of Faldaprevir with the deuterium incorporation sites highlighted.

Faldaprevir_d7_Structure cluster_d7 Faldaprevir label_d7 D7-Isobutyramide Moiety a->b b->c c->d d->a Faldaprevir_d7_Synthesis_Workflow cluster_precursor Synthesis of Deuterated Precursor cluster_faldaprevir_synthesis This compound Assembly Isobutyric_acid_d8 Isobutyric acid-d8 Isobutyryl_chloride_d7 Isobutyryl-d7 chloride Isobutyric_acid_d8->Isobutyryl_chloride_d7 Chlorination Thionyl_chloride SOCl₂ Coupling2 Acylation with Isobutyryl-d7 chloride Isobutyryl_chloride_d7->Coupling2 Thiazole_amine_intermediate Thiazole-quinoline amine intermediate Thiazole_amine_intermediate->Coupling2 Peptide_intermediate Dipeptide intermediate Coupling1 Amide Coupling Peptide_intermediate->Coupling1 Cyclopropane_intermediate Cyclopropane intermediate Cyclopropane_intermediate->Coupling1 Coupling1->Thiazole_amine_intermediate Intermediate A Faldaprevir_d7 This compound Coupling2->Faldaprevir_d7

Faldaprevir-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Faldaprevir-d7, a deuterated isotopologue of the hepatitis C virus (HCV) NS3/4A protease inhibitor, faldaprevir. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, its principal application as an internal standard in bioanalytical methods, and detailed experimental protocols.

Core Compound Data

This compound is a stable, isotopically labeled version of faldaprevir, where seven hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry, as it is chemically identical to the analyte but has a distinct mass.

ParameterValueReference
CAS Number 1613250-18-2[No specific citation available]
Molecular Formula C40H42D7BrN6O9S[No specific citation available]
Unlabeled CAS Number 801283-95-4[No specific citation available]
Unlabeled Molecular Formula C40H49BrN6O9S[No specific citation available]

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in the quantification of faldaprevir in biological matrices, such as plasma. Its use is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method. A validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been established for this purpose.

Bioanalytical Method Validation Parameters
ParameterValue
Calibration Range in Plasma 2.00 to 2,000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Assay Accuracy (% Deviation) -1.5% to 0.5%
Assay Precision (% CV) 2.9% to 4.0%

Experimental Protocols

The following section details the experimental methodology for the quantification of faldaprevir in human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to isolate faldaprevir and the this compound internal standard from plasma proteins and other interfering substances.

Materials and Reagents:

  • 96-well solid-phase extraction (SPE) plates (e.g., Strata X, 10 mg)

  • Methanol

  • Ammonium formate (2.5 mM)

  • Human plasma samples

  • This compound internal standard solution

Procedure:

  • Plate Conditioning: Precondition the SPE plates with methanol followed by 2.5 mM ammonium formate.

  • Sample Loading: Load the plasma samples onto the conditioned SPE plate.

  • Washing: Wash the plate to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the SPE plate.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Chromatographic separation is achieved using a C18 column.

Instrumentation and Conditions:

  • HPLC System: A system capable of delivering a reproducible gradient.

  • Column: C18 column (specific dimensions and particle size may vary, e.g., Phenomenex Synergi Polar-RP, 150 x 2.1 mm, 4 µm).

  • Mobile Phase A: 0.2% formic acid in water.

  • Mobile Phase B: 0.2% formic acid in methanol.

  • Flow Rate: 600 µL/min.

  • Gradient: A gradient elution is used, starting with a higher proportion of mobile phase A and increasing the proportion of mobile phase B over the course of the run to elute faldaprevir.

  • Injection Volume: 5 µL.

Detection: Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Instrumentation and Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000).

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • IonSpray Voltage: 5,500 V.

  • Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Faldaprevir: The protonated molecular ion [M+H]+ at m/z 869 is monitored, with fragment ions at m/z 448, 422, and 352.[1]

    • This compound: The specific m/z transitions for the deuterated internal standard would be determined based on its mass shift.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of faldaprevir using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection add_is Addition of this compound (IS) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe hplc HPLC Separation spe->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Bioanalytical workflow for faldaprevir quantification.

Logical Relationship: Role of Internal Standard

The following diagram illustrates the logical relationship and corrective function of using this compound as an internal standard in the bioanalytical method.

Caption: Role of this compound as an internal standard.

References

Commercial Suppliers of Faldaprevir-d7 for Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for Faldaprevir-d7, a deuterated analog of the potent hepatitis C virus (HCV) NS3/4A protease inhibitor, Faldaprevir. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound for their research needs. In addition to supplier information, this guide details the mechanism of action of Faldaprevir, provides experimental protocols for its analysis and characterization, and outlines a typical research workflow.

Commercial Suppliers

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. The following table summarizes key information for some of the prominent suppliers. Researchers are advised to request a certificate of analysis for detailed purity and characterization data.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesAdditional Notes
MedChemExpress This compound1613250-18-2>98%Inquire for detailsDeuterium labeled Faldaprevir.[1]
Biosynth Faldaprevir801283-95-4 (unlabeled)High PurityInquire for detailsOffers Faldaprevir and likely its deuterated analogs.
Cayman Chemical Faldaprevir801283-95-4 (unlabeled)≥98%1 mg, 5 mg, 10 mg, 25 mgProvides detailed analytical data on their website.
Selleck Chemicals Faldaprevir801283-95-4 (unlabeled)>99%5 mg, 10 mg, 50 mg, 100 mgOffers a high-purity version of the unlabeled compound.

Note: Pricing information is typically available upon quotation from the respective suppliers.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

Faldaprevir is a potent and selective inhibitor of the HCV NS3/4A serine protease. This viral enzyme is crucial for the replication of the hepatitis C virus. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins that are essential for viral replication and assembly.

Furthermore, the NS3/4A protease plays a key role in the virus's ability to evade the host's innate immune system. It achieves this by cleaving two critical adaptor proteins in the host's antiviral signaling pathways:

  • TRIF (TIR-domain-containing adapter-inducing interferon-β): Cleavage of TRIF disrupts the Toll-like receptor 3 (TLR3) signaling pathway, which is responsible for detecting viral double-stranded RNA and initiating an interferon response.

  • MAVS (Mitochondrial Antiviral-Signaling protein): Cleavage of MAVS disrupts the RIG-I-like receptor (RLR) signaling pathway, another key sensor of viral RNA that triggers the production of type I interferons and other antiviral cytokines.

By inhibiting the NS3/4A protease, Faldaprevir not only blocks the maturation of viral proteins but also restores the host's ability to mount an effective innate immune response against the virus.

HCV_Immune_Evasion cluster_host_cell Host Cell cluster_virus HCV Viral RNA Viral RNA TLR3 TLR3 Viral RNA->TLR3 RIG-I RIG-I Viral RNA->RIG-I TRIF TRIF TLR3->TRIF MAVS MAVS RIG-I->MAVS IRF3/NF-kB Activation IRF3/NF-kB Activation TRIF->IRF3/NF-kB Activation MAVS->IRF3/NF-kB Activation Interferon Production Interferon Production IRF3/NF-kB Activation->Interferon Production HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage NS3/4A Protease->TRIF Cleaves NS3/4A Protease->MAVS Cleaves Mature Viral Proteins Mature Viral Proteins NS3/4A Protease->Mature Viral Proteins Faldaprevir Faldaprevir Faldaprevir->NS3/4A Protease Inhibits

Diagram 1: Faldaprevir's inhibition of HCV NS3/4A protease and its effect on host immune evasion pathways.

Experimental Protocols

Quantification of this compound in Biological Matrices by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in plasma samples. Optimization will be required based on the specific instrumentation and matrix used.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound not being tested).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. For example:
  • 0-0.5 min: 10% B
  • 0.5-2.5 min: 10-95% B
  • 2.5-3.5 min: 95% B
  • 3.5-3.6 min: 95-10% B
  • 3.6-5.0 min: 10% B
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined by direct infusion of the compounds.
  • Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

In Vitro Plasma Protein Binding Assay (Ultrafiltration)

This protocol describes a method to determine the extent of this compound binding to plasma proteins.

1. Materials:

  • This compound stock solution (in a compatible solvent like DMSO).
  • Control plasma (e.g., human, rat).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff).

2. Procedure:

  • Spike the control plasma with this compound to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
  • Incubate the spiked plasma at 37°C for a predetermined time (e.g., 30 minutes) to allow for binding equilibrium to be reached.
  • Transfer an aliquot of the incubated plasma to the sample reservoir of the ultrafiltration device.
  • Centrifuge the device according to the manufacturer's instructions (e.g., 5,000 x g for 15 minutes at 37°C).
  • Collect the ultrafiltrate, which contains the unbound drug.
  • Analyze the concentration of this compound in the ultrafiltrate (unbound concentration) and in an aliquot of the initial spiked plasma (total concentration) using the HPLC-MS/MS method described above.

3. Calculation:

  • Percent unbound = (Concentration in ultrafiltrate / Total concentration) x 100
  • Percent bound = 100 - Percent unbound

4. Non-Specific Binding Control:

  • To assess non-specific binding of the drug to the ultrafiltration device, perform the same procedure with this compound spiked into PBS instead of plasma. The recovery in the filtrate should be high. Pre-treating the device with a solution like Tween-20 can help minimize non-specific binding.[2]

Research Workflow

A typical research workflow for investigating a compound like this compound involves several stages, from initial screening to more detailed mechanistic studies.

Research_Workflow Compound Acquisition Compound Acquisition Primary Antiviral Screening Primary Antiviral Screening Compound Acquisition->Primary Antiviral Screening Source this compound Dose-Response and Cytotoxicity Assays Dose-Response and Cytotoxicity Assays Primary Antiviral Screening->Dose-Response and Cytotoxicity Assays Identify active concentration Mechanism of Action Studies Mechanism of Action Studies Dose-Response and Cytotoxicity Assays->Mechanism of Action Studies Determine EC50 and CC50 Target Engagement Assays Target Engagement Assays Mechanism of Action Studies->Target Engagement Assays Confirm target inhibition In Vivo Efficacy and PK/PD Studies In Vivo Efficacy and PK/PD Studies Target Engagement Assays->In Vivo Efficacy and PK/PD Studies Validate cellular activity

Diagram 2: A typical research workflow for evaluating an antiviral compound like this compound.

1. Compound Acquisition: Source this compound from a reputable commercial supplier. Ensure the purity and identity of the compound are verified.

2. Primary Antiviral Screening: Perform initial screens to confirm the antiviral activity of this compound against the target virus (HCV) in a cell-based assay. This is often done at a single, high concentration.

3. Dose-Response and Cytotoxicity Assays: Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of this compound. This is crucial for establishing a therapeutic window.

4. Mechanism of Action Studies: Investigate how this compound inhibits viral replication. For Faldaprevir, this would involve assays to measure the inhibition of the NS3/4A protease activity and the downstream effects on the host immune signaling pathways.

5. Target Engagement Assays: Confirm that this compound directly interacts with its intended target (NS3/4A protease) within the cellular environment. Techniques like cellular thermal shift assays (CETSA) can be employed. The use of deuterated compounds can be advantageous in certain mass spectrometry-based target engagement studies.

6. In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If promising in vitro data is obtained, the next step is to evaluate the efficacy and PK/PD properties of this compound in relevant animal models of HCV infection. The deuterated label is particularly useful for pharmacokinetic studies, as it allows for the differentiation of the administered drug from its endogenous counterparts and facilitates accurate quantification by mass spectrometry.

References

The Cornerstone of Quantitative Bioanalysis: A Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. However, the inherent variability of sample preparation and the phenomenon of matrix effects can significantly impact the accuracy and precision of results. The use of stable isotope-labeled internal standards, most commonly deuterated internal standards, is the most effective strategy to mitigate these challenges. This in-depth technical guide elucidates the fundamental principles of using deuterated internal standards, providing detailed experimental protocols and quantitative performance data to aid researchers in the robust application of this critical technique.

Core Principles of Isotope Dilution Mass Spectrometry with Deuterated Standards

The use of deuterated internal standards is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for quantitative analysis. The fundamental principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical workflow.[1]

A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[1]

Any loss of analyte during sample extraction, or variations in instrument response due to matrix effects (suppression or enhancement of ionization), will affect both the analyte and the deuterated internal standard to the same extent.[3] By measuring the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, effectively normalizing for these sources of error.[3]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Biological Sample (Analyte + Matrix) B Add Known Amount of Deuterated Internal Standard (IS) A->B C Extraction (e.g., Protein Precipitation, LLE) B->C D Chromatographic Separation (Analyte and IS Co-elute) C->D Extract E Mass Spectrometric Detection (Measures Analyte/IS Ratio) D->E F Accurate Analyte Concentration E->F Ratio Calculation

Principle of Isotope Dilution with a Deuterated Internal Standard.

Experimental Protocols

The successful implementation of deuterated internal standards requires meticulous attention to the experimental protocol. The following sections provide detailed methodologies for common sample preparation techniques and typical LC-MS/MS instrument parameters.

Sample Preparation

The choice of sample preparation technique depends on the nature of the analyte and the biological matrix. The goal is to efficiently extract the analyte and internal standard while removing interfering components.

2.1.1. Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[4]

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add a specific volume of the deuterated internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5][6]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[4]

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[6]

2.1.2. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a more selective sample clean-up technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquids.[8]

Protocol:

  • To a glass tube, add 100 µL of the plasma sample.

  • Add a specific volume of the deuterated internal standard working solution.

  • Add 50 µL of a buffering agent if pH adjustment is necessary to ensure the analyte is in a neutral form for efficient extraction.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[9]

  • Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS injection.

G cluster_workflow Experimental Workflow start Start sample_prep Sample Preparation (Add Deuterated IS) start->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Calculate Analyte/IS Ratio) ms_detection->data_processing quantification Quantification (Determine Analyte Concentration) data_processing->quantification end End quantification->end

A typical experimental workflow for bioanalysis.
LC-MS/MS Instrumentation and Data Acquisition

The following are typical instrument parameters for the quantitative analysis of small molecules using a triple quadrupole mass spectrometer. These parameters should be optimized for each specific analyte and its deuterated internal standard.

ParameterTypical Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile/methanol
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature500 - 550°C
IonSpray Voltage4500 - 5500 V
Collision GasNitrogen
Dwell Time100 - 200 ms

Note: Specific MRM transitions (precursor ion → product ion) must be optimized for both the analyte and the deuterated internal standard.

Data Presentation: Quantitative Performance

The use of a deuterated internal standard significantly enhances the accuracy and precision of a bioanalytical method. The following tables summarize the quantitative performance data from validated LC-MS/MS methods for three different drugs, demonstrating the effectiveness of this approach. Accuracy is presented as the percentage of the measured concentration relative to the nominal concentration, while precision is expressed as the coefficient of variation (%CV). According to regulatory guidelines, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[10][11]

Table 1: Accuracy and Precision Data for the Analysis of Venetoclax in Human Plasma [12][13]

Nominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
30.0 (LLOQ)29.598.37.78.5
3500.03454.598.76.27.1
8000.07896.498.75.75.95

Table 2: Accuracy and Precision Data for the Analysis of Sirolimus in Whole Blood [14][15]

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-assay Precision (%CV)Inter-assay Precision (%CV)
2.5 (LQC)2.496.05.74.9
10.0 (MQC)9.898.03.43.1
20.0 (HQC)19.597.52.72.8

Table 3: Accuracy and Precision Data for the Analysis of Olmesartan in Human Plasma [16][17]

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
15.0 (LQC)14.898.73.322.93
750.0 (MQC)742.599.01.851.68
1875.0 (HQC)1856.399.00.660.94

Mandatory Visualization: Logical Relationships

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of deuterated internal standards.

G cluster_no_is Quantification without Internal Standard cluster_with_is Quantification with Deuterated Internal Standard A Variable Analyte Signal (Affected by Matrix Effects) B Inaccurate and Imprecise Quantification A->B C Consistent Analyte/IS Ratio (Matrix Effects Compensated) D Accurate and Precise Quantification C->D

Comparison of quantification with and without an internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust means of correcting for variability in sample preparation and matrix effects. The implementation of well-defined experimental protocols, coupled with a thorough understanding of the principles of isotope dilution mass spectrometry, enables researchers to generate high-quality, reliable data that is essential for informed decision-making in drug development and clinical research. The quantitative data presented herein underscore the significant improvements in accuracy and precision that can be achieved with the proper use of deuterated internal standards, solidifying their role as a cornerstone of regulatory bioanalysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Faldaprevir in Human Plasma using Faldaprevir-d7 as an Internal Standard by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Faldaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/NS4A protease, a key enzyme in viral replication.[1][2] Accurate quantification of Faldaprevir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.[1][3][4] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a preferred bioanalytical technique due to its high sensitivity, selectivity, and specificity.[5][6] The use of a stable isotope-labeled internal standard (IS), such as Faldaprevir-d7, is essential for reliable quantification. The IS compensates for variability in sample preparation, injection volume, and ionization efficiency, ensuring the robustness and accuracy of the method.[5] This application note provides a detailed protocol for the extraction and quantification of Faldaprevir in human plasma using this compound as an internal standard.

Experimental Workflow Diagram

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data analysis.

Faldaprevir_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Spike with this compound (IS) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject Supernatant (5 µL) s5->a1 Transfer a2 HPLC Separation (C18 Column) a1->a2 a3 Mass Spectrometry (ESI+, MRM Mode) a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Bioanalytical workflow for Faldaprevir quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: Faldaprevir, this compound (Internal Standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

  • Water: Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Faldaprevir and this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Faldaprevir stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve standards.

  • Internal Standard Working Solution (2 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 2 µg/mL.[7]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma samples (calibration standards, quality controls, or unknown samples) into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[8]

  • Vortex mix the samples for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into autosampler vials for analysis.[8]

HPLC-MS/MS Conditions
ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Zorbax C18 Stable Bond (SB), 4.6 mm x 50 mm, 3.5 µm[9] or equivalent C18 analytical column.[10]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Flow Rate 0.6 mL/min[9]
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start at 20% B, linear gradient to 80% B over 2.5 min, hold at 80% B for 1 min, return to 20% B and re-equilibrate for 1.5 min.
Total Run Time 5.0 minutes
ParameterCondition
Mass Spectrometer SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer[11]
Ionization Source Electrospray Ionization (ESI), Positive Mode[10]
MRM Transitions Faldaprevir: m/z 874.4 → 597.3 This compound: m/z 881.4 → 604.3 (Predicted)
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 550°C

Method Validation Summary

A validated bioanalytical method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, precision, recovery, and matrix effect.[9] The tables below summarize typical performance characteristics for a Faldaprevir assay.

Table 1: Calibration Curve and Sensitivity

The calibration curve is constructed by plotting the peak area ratio of Faldaprevir to this compound against the nominal concentration of Faldaprevir.

ParameterTypical Value
Calibration Range 0.2 ng/mL to 250 ng/mL[1]
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99[7]
Lower Limit of Quantitation (LLOQ) 0.2 ng/mL
Table 2: Accuracy and Precision

Accuracy (as % Bias) and precision (as % Coefficient of Variation, CV) are assessed by analyzing quality control (QC) samples at multiple concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ QC 0.2≤ 7.7%[1]≤ 6.3%[1]≤ 9.0%[1]≤ 5.4%[1]
Low QC 0.6≤ 5.0%≤ 4.5%≤ 4.0%≤ 3.5%
Mid QC 50≤ 3.5%≤ 3.0%≤ 2.5%≤ 2.0%
High QC 200≤ 3.0%≤ 2.8%≤ 1.5%≤ 1.8%
Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ).[7]
Table 3: Recovery and Matrix Effect

Recovery and matrix effect are evaluated to ensure the sample preparation process is efficient and that endogenous plasma components do not interfere with ionization.

ParameterLow QC (0.6 ng/mL)High QC (200 ng/mL)
Extraction Recovery (%) 85.2%89.5%
Matrix Effect (%) 98.5%101.2%
IS-Normalized Matrix Factor 1.021.04
Values close to 100% for recovery and matrix effect, and a matrix factor close to 1.0, indicate an efficient and reliable method.

Conclusion

This application note details a robust and reliable HPLC-MS/MS method for the quantification of Faldaprevir in human plasma. The use of protein precipitation for sample cleanup is simple and effective. The stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical studies. The provided validation data demonstrates that the method meets typical industry standards for bioanalytical method validation.

References

Application Note: High-Throughput Analysis of Faldaprevir in Human Plasma using LC-MS/MS with Faldaprevir-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Faldaprevir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Faldaprevir-d7 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and preclinical studies. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery.

Introduction

Faldaprevir is a potent, second-generation protease inhibitor that was developed for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As a key component of antiviral therapy, monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[3][4] This application note presents a detailed protocol for the quantification of Faldaprevir in human plasma using a reliable and efficient LC-MS/MS method. The use of a deuterated internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to improved data quality.

Physicochemical Properties

A summary of the relevant physicochemical properties of Faldaprevir is provided in the table below.

PropertyValueReference
Molecular FormulaC₄₀H₄₉BrN₆O₉S[5]
Molecular Weight869.8 g/mol [5]
logD @ pH 7.42.1[6]
Protein Binding~99%[6]

Experimental Protocols

Materials and Reagents
  • Faldaprevir reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • Vortex mix the samples for 10 seconds.

  • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 5 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table Below

Gradient Elution Program

Time (min)%B
0.030
1.595
2.095
2.130
3.030

Mass Spectrometry

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Dwell Time100 ms

MRM Transitions

AnalyteQ1 (m/z)Q3 (m/z)DP (V)CE (V)CXP (V)
Faldaprevir870.2597.31204515
This compound877.2604.31204515

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression was used to generate the calibration curve. The correlation coefficient (r²) was consistently >0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (0.5 ng/mL), low QC (1.5 ng/mL), mid QC (75 ng/mL), and high QC (400 ng/mL).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ≤ 8.5≤ 10.2± 7.8± 9.5
Low QC≤ 6.3≤ 7.5± 5.4± 6.8
Mid QC≤ 5.1≤ 6.2± 4.1± 5.3
High QC≤ 4.5≤ 5.8± 3.5± 4.9
Recovery and Matrix Effect

The extraction recovery of Faldaprevir and the matrix effect were assessed at low, mid, and high QC concentrations.

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC92.898.5
Mid QC95.1101.2
High QC94.599.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_add Add this compound IS (10 µL) plasma->is_add vortex1 Vortex (5s) is_add->vortex1 ppt Protein Precipitation (200 µL ACN) vortex1->ppt vortex2 Vortex (30s) ppt->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation UPLC Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the analysis of Faldaprevir in human plasma.

signaling_pathway cluster_drug_action Mechanism of Action faldaprevir Faldaprevir ns34a HCV NS3/4A Protease faldaprevir->ns34a Inhibits polyprotein HCV Polyprotein ns34a->polyprotein Cleaves viral_proteins Functional Viral Proteins polyprotein->viral_proteins replication Viral Replication viral_proteins->replication

References

Faldaprevir-d7 in Pharmacokinetic Studies of HCV Protease Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Faldaprevir-d7 in pharmacokinetic (PK) studies of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Faldaprevir. This compound, a stable isotope-labeled analog of Faldaprevir, serves as an ideal internal standard (IS) for bioanalytical methods, ensuring accuracy and precision in quantifying Faldaprevir in biological matrices. These protocols are intended to guide researchers in developing and validating robust bioanalytical assays for PK and drug-drug interaction (DDI) studies.

Introduction to Faldaprevir and the Role of this compound

Faldaprevir is a potent, second-generation inhibitor of the HCV NS3/4A protease, a key enzyme in the viral replication cycle. By blocking this protease, Faldaprevir prevents the cleavage of the HCV polyprotein into mature viral proteins, thereby halting viral replication.[1][2] Furthermore, HCV NS3/4A protease has been shown to cleave host-cell adapter proteins MAVS and TRIF, which are crucial for the innate immune response to viral infections. Inhibition of NS3/4A by Faldaprevir may, therefore, also help restore the host's antiviral signaling pathways.[1][3][4]

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of Faldaprevir. Accurate quantification of the drug in biological samples, typically plasma, is critical for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has nearly identical physicochemical properties to Faldaprevir, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for variations in extraction recovery and matrix effects.

Bioanalytical Method for Faldaprevir Quantification using LC-MS/MS

This section details a validated LC-MS/MS method for the quantification of Faldaprevir in human plasma, utilizing this compound as an internal standard.

Materials and Reagents
  • Faldaprevir reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Parameters

The following table summarizes the optimized LC-MS/MS parameters for the analysis of Faldaprevir and this compound.

ParameterSetting
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Collision Energy (CE) To be optimized for specific instrument
Declustering Potential (DP) To be optimized for specific instrument

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Faldaprevir869.4448.2
422.2
352.1
This compound876.4455.2

Note: The protonated molecular ion for Faldaprevir is m/z 869.[1] The major fragment ions observed are m/z 448, 422, and 352.[1] For this compound, the precursor ion is predicted to be m/z 876.4 (M+7). A reasonable corresponding product ion would be m/z 455.2, assuming the deuterium labels are on a stable part of the molecule that is retained in the major fragment.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Faldaprevir and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Faldaprevir stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Faldaprevir from human plasma samples.

  • Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

  • To each tube, add 50 µL of the respective sample (blank plasma, spiked plasma for standards and QCs, or study sample).

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.

  • Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.

Bioanalytical Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of Faldaprevir and this compound in blank plasma from at least six different sources.
Linearity A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤15% in at least six different lots of plasma.
Recovery Extraction recovery should be consistent and reproducible.
Stability Faldaprevir stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

Application in a Pharmacokinetic Drug-Drug Interaction Study

This section provides a general protocol for a clinical study to evaluate the effect of a co-administered drug on the pharmacokinetics of Faldaprevir.

Study Design

An open-label, two-period, fixed-sequence study in healthy volunteers is a common design.

  • Period 1: Administer a single oral dose of Faldaprevir alone.

  • Washout Period: A sufficient time to ensure complete elimination of Faldaprevir.

  • Period 2: Administer the interacting drug for a specified duration to reach steady-state, followed by co-administration of a single oral dose of Faldaprevir.

Blood Sampling

Collect serial blood samples (e.g., into K2EDTA tubes) at the following time points in each period: pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-Faldaprevir dose.

Sample Processing and Analysis
  • Process the collected blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for Faldaprevir concentrations using the validated LC-MS/MS method described in Section 2 and 3.

Pharmacokinetic Analysis

Calculate the following pharmacokinetic parameters for Faldaprevir for both periods using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Terminal half-life.

Compare the geometric mean ratios (GMRs) and 90% confidence intervals of Cmax and AUC for Faldaprevir with and without the co-administered drug to assess the extent of the drug-drug interaction.

Visualizations

HCV NS3/4A Protease Inhibition and Restoration of Innate Immunity

HCV_Protease_Inhibition cluster_0 HCV Replication & Immune Evasion cluster_1 Therapeutic Intervention cluster_2 Restored Innate Immunity HCV_Polyprotein HCV Polyprotein NS3_4A HCV NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage NS_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Replication Viral Replication NS_Proteins->Replication Interferon_Response Interferon Response MAVS MAVS MAVS->NS3_4A Cleavage TRIF TRIF TRIF->NS3_4A Cleavage Inactive_MAVS Inactive MAVS Active_MAVS Active MAVS Inactive_TRIF Inactive TRIF Active_TRIF Active TRIF NS3_4A->NS_Proteins NS3_4A->Inactive_MAVS NS3_4A->Inactive_TRIF Faldaprevir Faldaprevir Faldaprevir->NS3_4A Inhibition Active_MAVS->Interferon_Response Active_TRIF->Interferon_Response

Caption: Faldaprevir inhibits HCV NS3/4A protease, blocking viral polyprotein processing and restoring host innate immunity by preventing MAVS and TRIF cleavage.

Bioanalytical Workflow for Faldaprevir Quantification

Bioanalytical_Workflow Start Plasma Sample Collection Spike Spike with this compound (IS) Start->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition (Analyte/IS Peak Area Ratio) LC_MS->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Faldaprevir Concentration Quantification->Result

Caption: Workflow for the quantification of Faldaprevir in plasma using this compound as an internal standard followed by LC-MS/MS analysis.

References

Application Notes and Protocols for Faldaprevir Analysis Using Faldaprevir-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Faldaprevir from biological matrices, primarily human plasma, for quantitative analysis. The use of a stable isotope-labeled internal standard, Faldaprevir-d7, is incorporated into each method to ensure accuracy and precision by correcting for variability in sample processing and instrument response.[1] The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Sample Preparation Techniques

The accurate quantification of therapeutic drugs like Faldaprevir in biological samples is crucial for pharmacokinetic and toxicokinetic studies. Sample preparation is a critical step to remove interfering substances from the complex biological matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer and lead to inaccurate results. The most common techniques for sample preparation in bioanalysis are Protein Precipitation (PP), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[2]

This compound as an Internal Standard: The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis. Since this compound is chemically identical to Faldaprevir but has a different mass, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression. This allows for reliable correction of any variations during the analytical process, leading to highly accurate and precise quantification.

Protein Precipitation (PP)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from a plasma sample.[2] It involves the addition of an organic solvent or an acid to the plasma, which denatures and precipitates the proteins.[3] Acetonitrile is a commonly used solvent for this purpose.[3][4][5]

Experimental Protocol: Protein Precipitation
  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to the plasma sample and vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in a smaller volume of the mobile phase to increase sensitivity.

  • Injection: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Quantitative Data Summary: Protein Precipitation
ParameterTypical Value
Plasma Volume100 µL
This compound Conc.100 ng/mL (in final solution)
Precipitation SolventAcetonitrile
Solvent to Plasma Ratio3:1 (v/v)
Recovery> 85%
Matrix EffectModerate
ThroughputHigh

Workflow Diagram: Protein Precipitation

G cluster_0 Sample Preparation plasma Plasma Sample (100 µL) is Add this compound (10 µL) plasma->is precip Add Acetonitrile (300 µL) is->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Faldaprevir Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample clean-up technique compared to protein precipitation.[2] It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 1 mL, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Faldaprevir and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary: Solid-Phase Extraction
ParameterTypical Value/Type
Plasma Volume100 µL
This compound Conc.100 ng/mL (in final solution)
SPE SorbentReversed-Phase (e.g., C18)
Conditioning SolventsMethanol, Water
Wash Solution5% Methanol in Water
Elution SolventMethanol
Recovery> 90%
Matrix EffectLow
ThroughputModerate

Workflow Diagram: Solid-Phase Extraction

G cluster_0 Sample Preparation pretreat Plasma Sample + IS + Acid load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate & Reconstitute elute->evap inject Inject into LC-MS/MS evap->inject

Caption: Solid-Phase Extraction Workflow for Faldaprevir Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6] This technique is effective for extracting moderately non-polar compounds like Faldaprevir.

Experimental Protocol: Liquid-Liquid Extraction
  • Sample Aliquoting and IS Spiking: In a glass tube, add 100 µL of plasma sample and 10 µL of this compound working solution.

  • pH Adjustment: Add 100 µL of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5.0) to the plasma sample.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Extraction: Vortex the mixture for 5 minutes to facilitate the transfer of Faldaprevir and this compound into the organic phase.[6]

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary: Liquid-Liquid Extraction
ParameterTypical Value/Type
Plasma Volume100 µL
This compound Conc.100 ng/mL (in final solution)
Extraction SolventMethyl tert-butyl ether or Ethyl acetate
Aqueous Phase pH~5.0
Recovery> 95%
Matrix EffectLow to Moderate
ThroughputModerate

Workflow Diagram: Liquid-Liquid Extraction

G cluster_0 Sample Preparation sample Plasma + IS + Buffer solvent Add Organic Solvent sample->solvent extract Vortex (5 min) solvent->extract separate Centrifuge (4000 x g, 5 min) extract->separate transfer Transfer Organic Layer separate->transfer evap Evaporate & Reconstitute transfer->evap inject Inject into LC-MS/MS evap->inject

Caption: Liquid-Liquid Extraction Workflow for Faldaprevir Analysis.

Conclusion

The choice of sample preparation technique for Faldaprevir analysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and the available laboratory equipment. Protein precipitation is a fast and simple method suitable for high-throughput screening. Solid-phase extraction and liquid-liquid extraction offer cleaner extracts, which can lead to improved sensitivity and reduced matrix effects, making them suitable for methods requiring lower limits of quantification. In all cases, the use of this compound as an internal standard is highly recommended to ensure the reliability and accuracy of the quantitative results.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Faldaprevir and Faldaprevir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir (also known as BI 201335) is a potent, second-generation, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This enzyme is essential for viral replication, making it a critical target for antiviral therapies. Faldaprevir was developed for the treatment of chronic HCV infections, particularly genotype 1. Accurate and sensitive quantification of Faldaprevir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides detailed application notes and protocols for the analysis of Faldaprevir and its deuterated internal standard, Faldaprevir-d7, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action

Faldaprevir targets the HCV NS3/4A serine protease, a key enzyme in the viral life cycle. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By inhibiting this protease, Faldaprevir effectively blocks the viral replication process.

Faldaprevir Mechanism of Action cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage Replication Viral Replication Viral_Proteins->Replication Faldaprevir Faldaprevir Faldaprevir->NS3_4A Inhibition

Caption: Mechanism of action of Faldaprevir in inhibiting HCV replication.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the extraction of Faldaprevir from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Strata-X or equivalent)

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma sample, add an appropriate volume of this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2.5 mM ammonium formate solution.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute Faldaprevir and this compound from the cartridge with 1 mL of an acetonitrile-methanol mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation from matrix components (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

Mass spectral analysis of Faldaprevir reveals a protonated molecular ion [M+H]⁺ at m/z 869. MS/MS fragmentation of this precursor ion yields characteristic product ions at m/z 448, 422, and 352[1]. For the deuterated internal standard, this compound, the protonated molecular ion [M+H]⁺ is expected at m/z 877. The fragmentation pattern is anticipated to be similar to that of Faldaprevir, with a corresponding mass shift in the fragments containing the deuterium labels.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Faldaprevir 869.4448.2To be optimized
422.2To be optimized
352.1To be optimized
This compound 876.4To be determinedTo be optimized

Note: The optimal product ion for quantification and the collision energy should be determined empirically through method development. The selection should be based on the ion that provides the best signal-to-noise ratio, stability, and specificity.

Ion Source Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage To be optimized
Source Temperature To be optimized
Gas Flow Rates To be optimized

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Faldaprevir in plasma samples.

LC-MS/MS Workflow for Faldaprevir Analysis Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking SPE Solid-Phase Extraction IS_Spiking->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of Faldaprevir.

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Faldaprevir.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion(s) for MRM (m/z)
Faldaprevir869.4448.2, 422.2, 352.1
This compound876.4To be determined

Table 2: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reverse-phase
Mobile PhaseWater and Acetonitrile with 0.1% Formic acid
ElutionGradient
Flow Rate0.4 mL/min

Conclusion

The protocols and parameters outlined in this document provide a robust starting point for the development and validation of an LC-MS/MS method for the quantitative analysis of Faldaprevir and its deuterated internal standard, this compound. Adherence to these guidelines, with appropriate optimization of instrument-specific parameters, will enable researchers to generate accurate and reliable data for various applications in drug development.

References

Application Notes and Protocols: Faldaprevir-d7 in Drug Metabolism and Disposition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Faldaprevir-d7, a deuterium-labeled stable isotope of the hepatitis C virus (HCV) NS3/4A protease inhibitor Faldaprevir, in drug metabolism and pharmacokinetics (DMPK) studies. The primary application of this compound is as an internal standard (IS) for the quantitative bioanalysis of Faldaprevir in various biological matrices. Its use is critical for obtaining accurate, precise, and reliable data to characterize the absorption, distribution, metabolism, and excretion (ADME) of Faldaprevir.

Introduction to Faldaprevir and the Role of this compound

Faldaprevir is a potent inhibitor of the HCV NS3/4A protease, a key enzyme in viral replication.[1][2] Understanding its metabolic fate and pharmacokinetic profile is crucial for drug development. Faldaprevir is characterized as a low-clearance drug that is primarily excreted in the feces, with two major hydroxylated metabolites (M2a and M2b) being the most abundant metabolic products found in feces.[3][4] The parent drug is a substrate for Cytochrome P450 3A (CYP3A) enzymes and is also a substrate and inhibitor of the P-glycoprotein (P-gp) transporter.[5]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Because this compound has a chemical structure and physicochemical properties that are nearly identical to Faldaprevir, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects (ion suppression or enhancement).[6] The mass difference allows the mass spectrometer to distinguish between the analyte (Faldaprevir) and the internal standard, enabling precise normalization of the analytical signal and leading to highly reliable quantitative data.[8]

Key Applications of this compound:

  • Pharmacokinetic (PK) Studies: Accurate quantification of Faldaprevir in plasma, serum, or blood to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Drug-Drug Interaction (DDI) Studies: Assessing the effect of co-administered drugs on the metabolism and disposition of Faldaprevir.

  • Metabolite Quantification: While this compound is primarily used for the parent drug, it can also serve as a reference in the relative quantification of metabolites if they share a common fragmentation pattern.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Faldaprevir.

  • Toxicokinetic (TK) Studies: Supporting preclinical safety assessments by correlating drug exposure with toxicity findings.

Quantitative Bioanalytical Method Validation Summary

The following tables summarize the typical acceptance criteria for a bioanalytical method validation utilizing this compound as an internal standard, based on FDA and EMA guidelines.[2]

Table 1: Calibration Curve and Linearity

ParameterAcceptance Criteria
Calibration Range e.g., 1.00 - 1000 ng/mL in plasma
Regression Model Weighted (1/x²) linear regression
Correlation Coefficient (r²) ≥ 0.99
Accuracy of Back-calculated Standards Within ± 15% of nominal (± 20% at LLOQ)

Table 2: Accuracy and Precision

SampleConcentration LevelWithin-Run Accuracy (% Bias)Within-Run Precision (%CV)Between-Run Accuracy (% Bias)Between-Run Precision (%CV)
LLOQ QC Lower Limit of Quantitation± 20%≤ 20%± 20%≤ 20%
Low QC ~3 x LLOQ± 15%≤ 15%± 15%≤ 15%
Medium QC Mid-range± 15%≤ 15%± 15%≤ 15%
High QC ~75-85% of ULOQ± 15%≤ 15%± 15%≤ 15%

Table 3: Stability Assessment

Stability TypeStorage ConditionDurationAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw Stability -20°C to Room Temp.3 CyclesWithin ± 15%
Short-Term (Bench-Top) Stability Room Temperaturee.g., 24 hoursWithin ± 15%
Long-Term Stability -80°Ce.g., 6 monthsWithin ± 15%
Post-Preparative (Autosampler) Stability 4°Ce.g., 48 hoursWithin ± 15%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare standardized solutions of Faldaprevir and this compound for calibration standards and quality control samples.

Materials:

  • Faldaprevir reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • DMSO (if needed for initial dissolution)

  • Calibrated analytical balance and pipettes

  • Class A volumetric flasks

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Faldaprevir and this compound into separate glass vials.

    • Dissolve the powder in a minimal amount of DMSO if necessary, then bring to a final volume of 10 mL with methanol in separate 10 mL volumetric flasks. Mix thoroughly.

  • Intermediate Stock Solutions:

    • Prepare a series of intermediate stock solutions of Faldaprevir by serially diluting the primary stock solution with methanol:acetonitrile (50:50, v/v).

    • Prepare an intermediate stock solution of this compound at a concentration of, for example, 10 µg/mL.

  • Spiking Working Solutions:

    • Prepare working solutions for calibration standards (CS) and quality control (QC) samples by further diluting the intermediate stock solutions to concentrations appropriate for spiking into the biological matrix.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound intermediate stock solution with methanol or acetonitrile to achieve a final concentration that will yield a robust and consistent response in the mass spectrometer after addition to the samples.

Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)

Objective: To extract Faldaprevir and this compound from plasma samples for LC-MS/MS analysis.

Materials:

  • Human plasma (with K2-EDTA as anticoagulant)

  • Faldaprevir working solutions for CS and QCs

  • This compound internal standard working solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and microcentrifuge

Procedure:

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • Pipette 100 µL of plasma (blank, standard, QC, or study sample) into a labeled 1.5 mL microcentrifuge tube.

  • For calibration standards and QCs, add 5 µL of the respective Faldaprevir working solution. For blank and study samples, add 5 µL of the diluent (methanol:acetonitrile).

  • Add 20 µL of the this compound internal standard working solution to all tubes except the blank matrix. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Centrifuge the plate/vials at 4,000 rpm for 5 minutes and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

Objective: To quantify Faldaprevir using a validated LC-MS/MS method with this compound as the internal standard.

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Representative):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 1 minute.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Hypothetical, based on Faldaprevir's known mass):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Faldaprevir: Q1: 869.3 m/z → Q3: 422.1 m/z[9]

    • This compound: Q1: 876.3 m/z → Q3: 429.1 m/z (assuming +7 Da shift on the monitored fragment)

  • Key Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Blank, CS, QC, Study) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS 100 µL Precipitation Protein Precipitation (with Acetonitrile) Add_IS->Precipitation Add 300 µL ACN Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Inject into LC-MS/MS Reconstitute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Report Generate PK/Metabolism Data Quantification->Report

Caption: Bioanalytical workflow for Faldaprevir quantification.

Faldaprevir_Metabolism_Pathway Faldaprevir Faldaprevir Phase1 Phase I Metabolism (Oxidation) Faldaprevir->Phase1 Excretion Fecal Excretion Faldaprevir->Excretion Unchanged Drug (~50%) Transporter P-glycoprotein (P-gp) (Efflux) Faldaprevir->Transporter Substrate Metabolites Hydroxylated Metabolites (M2a, M2b) Phase1->Metabolites Metabolites->Excretion Feces ~99% of Dose Excretion->Feces CYP3A CYP3A Enzymes CYP3A->Phase1 Catalyzes

Caption: Simplified metabolic pathway of Faldaprevir.

References

Application Notes and Protocols: Use of Faldaprevir-d7 in Bioequivalence Studies of Faldaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Faldaprevir-d7 as an internal standard in bioequivalence studies of Faldaprevir.

Introduction

Faldaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, which was developed for the treatment of chronic HCV infection.[1][2] To ensure therapeutic interchangeability between a generic and a reference formulation of Faldaprevir, bioequivalence (BE) studies are essential. A critical component of these studies is the accurate quantification of Faldaprevir in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.

Rationale for Using this compound in Bioequivalence Studies

The fundamental principle of using a stable isotope-labeled internal standard like this compound in LC-MS/MS-based bioanalysis is to achieve high accuracy and precision. This compound is an ideal internal standard for Faldaprevir quantification because it shares identical physicochemical properties with the unlabeled drug (analyte). This ensures that it behaves similarly during sample extraction, chromatography, and ionization. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for separate detection and quantification.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Faldaprevir and the validation parameters of a typical LC-MS/MS method for its quantification.

Table 1: Pharmacokinetic Parameters of Faldaprevir (Single Dose Administration)
ParameterValueReference
Time to Maximum Concentration (tmax) 4.0 - 14.0 hours[3][4]
Terminal Half-life (t1/2) 15.5 - 39.2 hours (dose-dependent)[5]
Area Under the Curve (AUC0-inf) 254 - 402,000 h*ng/mL (dose-dependent)[5]
Maximum Concentration (Cmax) 3.57 - 16,500 ng/mL (dose-dependent)[5]
Urinary Excretion < 0.1% of the administered dose[2][5]

Note: Pharmacokinetic parameters exhibit dose-dependent and supra-proportional increases in exposure.[3][4]

Table 2: Bioanalytical Method Validation Parameters for Faldaprevir Quantification using LC-MS/MS with this compound
ParameterAcceptance CriteriaTypical PerformanceReference
Calibration Range Correlation coefficient (r²) ≥ 0.990.2 - 250 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%, Precision: ≤20% CV10 ng/mL[2]
Intra-run Accuracy 85-115% of nominal concentration≤ 8.95%[3][4]
Inter-run Accuracy 85-115% of nominal concentration≤ 5.38%[3][4]
Intra-run Precision (CV%) ≤ 15% (except LLOQ ≤ 20%)≤ 7.69%[3][4]
Inter-run Precision (CV%) ≤ 15% (except LLOQ ≤ 20%)≤ 6.32%[3][4]
Recovery Consistent, precise, and reproducibleNot explicitly stated, but must be consistent for analyte and IS.[6]
Matrix Effect Assessed to ensure no significant ion suppression or enhancementNot explicitly stated, but a critical validation parameter.[6]
Stability Analyte stable under various storage and processing conditionsMust be established for stock solutions and in biological matrix.[6]

Experimental Protocols

This section outlines the detailed methodologies for a typical bioequivalence study of Faldaprevir, including the bioanalytical method for its quantification using this compound.

Bioequivalence Study Design

A standard bioequivalence study for Faldaprevir would follow a randomized, two-period, two-sequence, crossover design under fasting conditions.

  • Study Population: Healthy male and female volunteers.

  • Treatments:

    • Test Product: Generic Faldaprevir formulation.

    • Reference Product: Innovator Faldaprevir formulation.

  • Procedure:

    • Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

    • In the first period, subjects receive a single oral dose of the assigned Faldaprevir formulation after an overnight fast.

    • Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, 120, and 144 hours post-dose).[2]

    • A washout period of sufficient duration (at least 5-7 half-lives of Faldaprevir) separates the two treatment periods.

    • In the second period, subjects receive the alternate Faldaprevir formulation.

    • Blood samples are collected similarly to the first period.

  • Pharmacokinetic Analysis: Plasma concentrations of Faldaprevir are determined using a validated bioanalytical method. The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated for both formulations.

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of the primary pharmacokinetic parameters are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the acceptance range of 80.00% to 125.00%.

Bioanalytical Method: Quantification of Faldaprevir in Human Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the determination of Faldaprevir in human plasma using this compound as the internal standard.

4.2.1. Materials and Reagents

  • Faldaprevir reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges

4.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reverse-phase)

4.2.3. Preparation of Stock and Working Solutions

  • Stock Solutions: Prepare individual stock solutions of Faldaprevir and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Faldaprevir stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

4.2.4. Sample Preparation (Solid-Phase Extraction)

  • Pipette 200 µL of human plasma (calibration standard, QC, or study sample) into a clean tube.

  • Add 50 µL of the this compound internal standard working solution to all samples except for the blank matrix.

  • Vortex mix for 10 seconds.

  • Condition the SPE cartridges with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate washing solution to remove interferences.

  • Elute Faldaprevir and this compound from the cartridge with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

4.2.5. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Faldaprevir: Monitor the specific precursor ion to product ion transition.

      • This compound: Monitor the specific precursor ion to product ion transition (with a mass shift corresponding to the deuterium labeling).

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4.2.6. Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[7][8][9] The validation should assess:

  • Selectivity and Specificity

  • Linearity and Calibration Range

  • Accuracy and Precision

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

  • Dilution Integrity

Visualizations

Diagram 1: Bioequivalence Study Workflow

Bioequivalence_Study_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization cluster_Period1 Treatment Period 1 cluster_Washout Washout Period cluster_Period2 Treatment Period 2 cluster_Analysis Sample & Data Analysis Screening Subject Screening InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment of Healthy Volunteers InformedConsent->Enrollment Randomization Randomization into Treatment Sequences Enrollment->Randomization SeqA Sequence A (Test -> Reference) Randomization->SeqA SeqB Sequence B (Reference -> Test) Randomization->SeqB Dosing1 Single Dose Administration (Test or Reference) SeqA->Dosing1 SeqB->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) Sampling1->Bioanalysis Dosing2 Single Dose Administration (Alternate Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Diagram 2: Bioanalytical Method Workflow

Bioanalytical_Method_Workflow cluster_Preparation Sample Preparation cluster_Extraction Solid-Phase Extraction (SPE) cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification PlasmaSample Plasma Sample (200 µL) AddIS Add this compound (IS) PlasmaSample->AddIS Vortex Vortex Mix AddIS->Vortex ConditionSPE Condition SPE Cartridge Vortex->ConditionSPE LoadSample Load Sample ConditionSPE->LoadSample WashSPE Wash Cartridge LoadSample->WashSPE Elute Elute Analytes WashSPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject DataAcquisition Data Acquisition (MRM Mode) Inject->DataAcquisition PeakIntegration Peak Area Integration DataAcquisition->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation Concentration Determine Concentration from Calibration Curve RatioCalculation->Concentration

References

Troubleshooting & Optimization

Faldaprevir-d7 Mass Spectrometry Signal Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal variability with Faldaprevir-d7 in mass spectrometry-based bioanalysis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the this compound internal standard (IS) signal between samples in our analytical batch. What are the potential causes?

A1: Variability in the internal standard signal is a common issue in LC-MS/MS bioanalysis and can stem from several factors throughout the analytical workflow. The most common causes include:

  • Inconsistent Sample Preparation: Variations in extraction efficiency, inconsistent evaporation of solvents, or pipetting errors during the addition of the IS solution can lead to differing amounts of this compound in the final extracts.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source. This effect can differ between individual samples, leading to signal variability.

  • Instrumental Issues: Fluctuations in the performance of the LC or MS system can cause signal drift. This can include an unstable spray in the electrospray ionization (ESI) source, contamination of the ion source or mass spectrometer, or inconsistent injector performance.[1]

  • Instability of this compound: Although deuterated standards are generally stable, degradation can occur under certain conditions, such as improper storage, repeated freeze-thaw cycles, or exposure to light.

  • Isotopic Crosstalk: Interference from the unlabeled Faldaprevir analyte, particularly at high concentrations, can contribute to the this compound signal, leading to inaccuracies.

Q2: How can we investigate the root cause of our this compound signal instability?

A2: A systematic approach is crucial for identifying the source of the variability. The following workflow can help pinpoint the issue:

Troubleshooting_Workflow A Observe this compound Signal Variability B Review Sample Preparation Procedure A->B C Evaluate Matrix Effects A->C D Assess Instrument Performance A->D E Check for Isotopic Crosstalk A->E F Inconsistent Extraction or Pipetting? B->F G Ion Suppression/Enhancement? C->G H LC/MS System Drift or Contamination? D->H I Analyte Signal Affecting IS? E->I F->C No J Optimize Sample Prep Protocol F->J Yes G->D No K Improve Chromatographic Separation G->K Yes H->E No L Clean and Calibrate Instrument H->L Yes M Dilute High Concentration Samples I->M Yes N Problem Resolved I->N No J->N K->N L->N M->N

A flowchart for troubleshooting this compound signal variability.

Q3: What specific experiments can we perform to assess matrix effects on this compound?

A3: A post-extraction addition experiment is a standard method to quantify the extent of matrix effects.[2][3] This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Issue: You suspect that matrix effects are causing the signal variability of this compound.

Methodology: Post-Extraction Addition Experiment

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank plasma (or other biological matrix) and then spike this compound into the final extract.

    • Set C (Pre-Spiked Matrix): Spike this compound into blank plasma before extraction.

  • Analyze all three sets using your established LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

    • Consistent recovery across different lots of matrix is desirable.

Data Interpretation:

The following table presents hypothetical data from a matrix effect experiment for this compound in human plasma from six different lots.

Sample SetLot 1 AreaLot 2 AreaLot 3 AreaLot 4 AreaLot 5 AreaLot 6 AreaMean Area%CV
Set A (Neat) 250,123252,345249,876251,567250,987251,112251,0020.4%
Set B (Post-Spiked) 175,456168,987220,123172,345165,432235,432189,63016.2%
Set C (Pre-Spiked) 158,987152,345198,765155,432149,876212,345171,29216.5%
Matrix Factor 0.700.670.880.690.660.940.76 -
Recovery 90.6%90.2%90.3%90.2%90.6%90.2%90.3% 0.2%

The Matrix Factor ranges from 0.66 to 0.94, indicating variable ion suppression across different plasma lots. The high %CV for the post-spiked samples further confirms the inconsistent matrix effect. While the recovery is consistent, the significant and variable ion suppression is the likely cause of the this compound signal instability.

Mitigation Strategies:

  • Improve Chromatographic Separation: Optimize the LC method to separate this compound from the co-eluting matrix components. This may involve using a different column chemistry, adjusting the gradient, or modifying the mobile phase composition.

  • Enhance Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of protein precipitation, to remove a greater proportion of interfering matrix components.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Guide 2: Assessing Instrument Performance

Issue: You observe a gradual decrease or erratic fluctuation in the this compound signal throughout an analytical run.

Methodology: System Suitability and Instrument Response Evaluation

  • Prepare a System Suitability Test (SST) sample: A neat solution of this compound at a known concentration.

  • Inject the SST sample periodically throughout the analytical batch (e.g., at the beginning, middle, and end).

  • Monitor the peak area and retention time of this compound for each SST injection.

  • Inject a series of blank solvent injections to check for carryover.

Data Interpretation:

The following table shows hypothetical data from monitoring the this compound signal in SST samples during a 96-well plate analysis.

Injection PointThis compound Peak AreaRetention Time (min)
Beginning (Inj #1) 255,4323.21
Middle (Inj #48) 210,1233.20
End (Inj #96) 185,6783.19
% Change from Start -27.3%-0.6%

A 27.3% decrease in the this compound peak area from the beginning to the end of the run, with a stable retention time, suggests a progressive loss of sensitivity. This is likely due to ion source contamination or a decline in instrument performance over time.

Mitigation Strategies:

  • Ion Source Cleaning: Clean the ESI probe, capillary, and ion transfer optics according to the manufacturer's recommendations.

  • Instrument Calibration: Perform a system calibration to ensure optimal performance.

  • Check for Leaks: Inspect the LC system for any leaks that could cause pressure fluctuations and inconsistent flow rates.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to provide a cleaner extract compared to protein precipitation, thereby reducing matrix effects.

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute Faldaprevir and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of Faldaprevir

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Faldaprevir and this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Faldaprevir: Q1 m/z 870.3 -> Q3 m/z 597.2

    • This compound: Q1 m/z 877.3 -> Q3 m/z 604.2

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of identifying and addressing the root causes of internal standard signal variability.

Root_Cause_Analysis cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_causes Potential Root Causes cluster_solutions Corrective Actions A Inconsistent this compound Signal B Sample Preparation Review A->B C Instrument Performance Check A->C D Matrix Effect Evaluation A->D E Pipetting/Extraction Error B->E H Analyte/IS Instability B->H F Source Contamination/Drift C->F G Ion Suppression/Enhancement D->G I Optimize Sample Prep E->I J Clean & Calibrate MS F->J K Improve Chromatography G->K L Verify Solution Stability H->L

Root cause analysis for this compound signal variability.

References

Technical Support Center: Faldaprevir and Faldaprevir-d7 Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Faldaprevir from its deuterated internal standard, Faldaprevir-d7.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Faldaprevir and this compound.

Issue 1: Poor Resolution or Co-elution of Faldaprevir and this compound Peaks

  • Question: My chromatogram shows a single, broad peak, or two peaks that are not baseline-separated. How can I improve the resolution between Faldaprevir and this compound?

  • Answer: Achieving baseline separation of isotopologues requires careful optimization of chromatographic parameters. Here are several strategies to improve resolution:

    • Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to resolve compounds with very similar retention times. Start with a high aqueous composition and slowly increase the organic solvent percentage.

    • Modify Mobile Phase Composition: While acetonitrile is a common organic modifier, methanol can sometimes offer different selectivity for structurally similar compounds. Experiment with different organic modifiers or a combination of both. The pH of the aqueous phase can also influence selectivity; adjusting the pH with additives like formic acid or ammonium acetate can be beneficial.

    • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution.[1]

    • Decrease Column Temperature: Lowering the column temperature can sometimes enhance separation between closely eluting peaks by increasing retention.[1]

    • Increase Column Length or Use a Column with Smaller Particles: A longer column or a column packed with smaller particles will provide higher theoretical plates and, consequently, better resolving power.[1][2][3]

Issue 2: Peak Tailing for Faldaprevir and/or this compound

  • Question: The peaks for Faldaprevir and its deuterated analog are asymmetrical with a pronounced tail. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors. Here are some common causes and solutions:

    • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica backbone of C18 columns can interact with basic functional groups in the analyte, causing tailing. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress these interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion.[1] Try reducing the injection volume or diluting the sample.

    • Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can cause peak tailing. Replace the guard column and if the problem persists, try washing the analytical column with a strong solvent or replace it.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for Faldaprevir and this compound are shifting between injections. What could be the reason for this variability?

  • Answer: Fluctuating retention times can compromise the reliability of your analysis. Here are potential causes and their remedies:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Mobile Phase Instability: If the mobile phase is prepared by mixing solvents from different bottles, ensure proper mixing and degassing to prevent changes in composition over time. Premixing the mobile phase can improve consistency.

    • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.

    • Pump Malfunction: Check the HPLC/UPLC pump for any leaks or pressure fluctuations, as this can affect the mobile phase flow rate and composition.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to chromatographically separate Faldaprevir from this compound in a bioanalytical assay?

A1: In bioanalytical methods using tandem mass spectrometry (MS/MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is used to accurately quantify the analyte (Faldaprevir). While the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), chromatographic separation is crucial to minimize or prevent ion suppression or enhancement effects from the biological matrix.[4] If both compounds co-elute, they may experience different matrix effects, leading to inaccurate quantification.

Q2: Which compound is expected to elute first, Faldaprevir or this compound?

A2: In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly weaker hydrophobic interactions with the stationary phase compared to their non-deuterated counterparts.[5] This phenomenon, known as the "inverse isotope effect," typically results in the deuterated compound (this compound) eluting slightly earlier than the non-deuterated compound (Faldaprevir).[5][6]

Q3: What is a good starting point for developing a separation method?

A3: A good starting point is to adapt a method for a structurally similar compound. For instance, a UPLC-MS/MS method for Paritaprevir, another HCV protease inhibitor, has been successfully developed using a deuterated internal standard.[5] You can begin with a similar setup and optimize from there.

Q4: Can I use an isocratic method to separate Faldaprevir and this compound?

A4: While an isocratic method might be sufficient in some cases, a gradient elution is generally recommended for separating closely related compounds like isotopologues. A gradient allows for better control over the elution and can provide the necessary resolution that might be difficult to achieve with a single mobile phase composition.[3]

Experimental Protocols

Below are detailed experimental protocols that can be used as a starting point for optimizing the separation of Faldaprevir and this compound.

Recommended Starting UPLC-MS/MS Method (Adapted from a method for Paritaprevir[5])

This protocol provides a robust starting point. Further optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Analytical Column Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)
Guard Column Waters ACQUITY BEH C18 VanGuard (2.1 x 5 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient Program See Table 1
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of Faldaprevir and this compound

Table 1: Recommended Starting Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
0.59556
4.05956
4.55956
4.69556
5.59556

Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection.

Data Presentation

The following table summarizes expected outcomes from a successful separation. The values are hypothetical and will need to be determined experimentally.

Table 2: Expected Chromatographic Parameters

CompoundRetention Time (min)Tailing FactorResolution (Rs)
This compound3.151.1> 1.5
Faldaprevir3.251.1> 1.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_optimization Optimization Loop plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC System supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect quantify Quantification detect->quantify check_res Resolution > 1.5? quantify->check_res adjust Adjust Method check_res->adjust No report Report Results check_res->report Yes adjust->inject

Caption: Experimental workflow for the separation and quantification of Faldaprevir.

troubleshooting_logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Chromatographic Issue Identified res_q1 Shallow Gradient? start->res_q1 tail_q1 Secondary Interactions? start->tail_q1 res_a1 Implement a shallower gradient res_q1->res_a1 No res_q2 Alternative Organic Modifier? res_q1->res_q2 Yes end Issue Resolved res_a1->end res_a2 Try Methanol res_q2->res_a2 No res_q3 Flow Rate Too High? res_q2->res_q3 Yes res_a2->end res_a3 Decrease Flow Rate res_q3->res_a3 Yes res_a3->end tail_a1 Add Acidic Modifier tail_q1->tail_a1 Yes tail_q2 Column Overload? tail_q1->tail_q2 No tail_a1->end tail_a2 Reduce Injection Volume tail_q2->tail_a2 Yes tail_a2->end

Caption: Troubleshooting logic for common chromatographic issues.

References

Technical Support Center: Quantification of Faldaprevir using Faldaprevir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Faldaprevir-d7 as an internal standard to address matrix effects in the quantification of Faldaprevir by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the bioanalysis of Faldaprevir?

A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. Because this compound is chemically identical to Faldaprevir, it co-elutes chromatographically and experiences the same effects of sample preparation (e.g., extraction recovery) and matrix-induced ion suppression or enhancement.[1] By normalizing the signal of Faldaprevir to that of the known concentration of this compound, variability introduced during sample processing and analysis can be effectively compensated for, leading to higher accuracy and precision in the quantification of Faldaprevir.

Q2: What are "matrix effects" and how do they impact the quantification of Faldaprevir?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the biological matrix (e.g., plasma, urine).[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Faldaprevir.[2] Matrix effects are a significant concern in bioanalytical method development and validation.[3]

Q3: How can I assess the presence and extent of matrix effects in my Faldaprevir assay?

There are several methods to assess matrix effects:

  • Post-Column Infusion: A constant flow of Faldaprevir solution is introduced into the LC eluent after the analytical column, and a blank extracted matrix sample is injected. Any dip or rise in the baseline signal at the retention time of Faldaprevir indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of Faldaprevir spiked into an extracted blank matrix is compared to the response of Faldaprevir in a neat solution at the same concentration.[2] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Q4: What are the common sample preparation techniques for analyzing Faldaprevir in plasma?

The most common sample preparation techniques for small molecules like Faldaprevir in plasma are:

  • Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[4][5] The supernatant containing the analyte is then analyzed.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent.[6][7] LLE can provide a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain and elute the analyte, providing a high degree of sample cleanup.

The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in Faldaprevir concentrations between replicate injections. Inconsistent matrix effects.* Ensure consistent addition of this compound to all samples, calibrators, and quality controls (QCs). * Optimize the sample preparation method to improve the removal of interfering matrix components. * Evaluate the chromatographic separation to ensure Faldaprevir is not co-eluting with a region of significant ion suppression.
Poor recovery of Faldaprevir and this compound. Suboptimal extraction conditions.* For LLE: Experiment with different extraction solvents and pH of the aqueous phase. * For PPT: Test different organic solvents (acetonitrile, methanol) and solvent-to-plasma ratios. * For SPE: Optimize the wash and elution solvents.
Significant ion suppression is observed. Co-elution of Faldaprevir with endogenous matrix components (e.g., phospholipids).* Modify the LC gradient to better separate Faldaprevir from the suppression zone. * Improve sample cleanup using a more rigorous extraction method (e.g., switch from PPT to LLE or SPE). * Consider using a different ionization source, as APCI can sometimes be less susceptible to matrix effects than ESI.
This compound signal is unexpectedly low or absent. * Incorrect spiking of the internal standard. * Degradation of this compound. * Incorrect mass spectrometer settings.* Verify the concentration and addition of the this compound working solution. * Assess the stability of this compound under the sample storage and processing conditions. * Confirm the MRM transition and other MS parameters for this compound are correctly entered.

Quantitative Data Summary

The following tables present typical data that should be generated during method validation to assess matrix effects and extraction efficiency. The values provided are for illustrative purposes and may vary depending on the specific experimental conditions.

Table 1: Matrix Effect and Process Efficiency

AnalyteConcentration (ng/mL)Matrix Factor (MF)Internal Standard Normalized MFProcess Efficiency (%)
Faldaprevir100.850.9980
1000.881.0182
10000.901.0285
This compound1000.87N/A81

Table 2: Extraction Recovery

AnalyteConcentration (ng/mL)Mean Peak Area (Extracted Samples)Mean Peak Area (Post-Extraction Spiked Samples)Extraction Recovery (%)
Faldaprevir1085001000085
1008700010200085.3
1000890000105000084.8
This compound1009200010800085.2

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • Label polypropylene tubes for standards, QCs, and unknown samples.

  • To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Faldaprevir: 869.x → 448.x (Quantifier), 869.x → 422.x (Qualifier)

    • This compound: 876.x → 455.x (or appropriate fragment shift)

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Faldaprevir / this compound) integrate->ratio calibration Calibration Curve ratio->calibration quantify Quantify Faldaprevir calibration->quantify

Caption: Workflow for Faldaprevir quantification using this compound.

matrix_effect cluster_sample Sample in Ion Source cluster_effect Matrix Effect cluster_signal Detector Signal cluster_correction Correction analyte Faldaprevir ion_suppression Ion Suppression/ Enhancement analyte->ion_suppression is This compound is->ion_suppression matrix Matrix Components matrix->ion_suppression analyte_signal Faldaprevir Signal (Affected) ion_suppression->analyte_signal affects is_signal This compound Signal (Affected Similarly) ion_suppression->is_signal affects ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio result Accurate Quantification ratio->result corrects for matrix effect

Caption: How this compound corrects for matrix effects.

References

Potential for isotopic exchange in Faldaprevir-d7 under analytical conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential for isotopic exchange in Faldaprevir-d7 under typical analytical conditions. The following sections offer troubleshooting advice and frequently asked questions to ensure the reliable use of this internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

Faldaprevir is an inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] this compound is a stable isotope-labeled version of Faldaprevir, intended for use as an internal standard in quantitative mass spectrometry-based assays. The seven deuterium atoms are located on the isobutyramide moiety of the molecule, replacing the hydrogens on the isopropyl group.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium exchange (HDX), is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice-versa.[2] This is a concern because if the deuterium labels on this compound are not stable under analytical conditions, the mass of the internal standard will change, leading to inaccurate quantification of the analyte, Faldaprevir.

Q3: Are the deuterium atoms in this compound susceptible to exchange?

The deuterium atoms in this compound are located on alkyl carbons. While C-D bonds are generally stable, their proximity to the amide carbonyl group could potentially make them susceptible to exchange under certain conditions, particularly those that promote enolization.[3][4] Acid- and base-catalyzed HDX are known mechanisms that can facilitate the exchange of hydrogens on carbons alpha to a carbonyl group.[3][4]

Q4: Under what analytical conditions is isotopic exchange most likely to occur?

The rate of hydrogen-deuterium exchange is highly dependent on the pH of the solution.[3] Both strongly acidic and strongly basic conditions can catalyze the exchange.[3] The minimum rate of exchange for amide protons is typically observed around pH 2.5 to 3.0.[5] Therefore, exposure of this compound to mobile phases or sample matrices with high or low pH, especially at elevated temperatures, could increase the risk of isotopic exchange.

Troubleshooting Guide

Issue: Inconsistent or inaccurate quantitative results when using this compound internal standard.

If you are experiencing issues such as poor reproducibility, unexpected calibration curve performance, or a positive bias in your assay results, it is prudent to investigate the stability of the this compound internal standard.

Diagram: Troubleshooting Logic for this compound Isotopic Instability

troubleshooting_workflow start Inconsistent Analytical Results check_is_response 1. Review Internal Standard Response Variability start->check_is_response is_variability Significant Variability in IS Response? check_is_response->is_variability investigate_other Investigate Other Assay Parameters (e.g., Matrix Effects, Recovery) is_variability->investigate_other No assess_exchange 2. Assess Potential for Isotopic Exchange is_variability->assess_exchange Yes no_variability No Significant Variability investigate_other->no_variability perform_stability_exp 3. Perform Isotopic Stability Experiment (see protocol below) assess_exchange->perform_stability_exp exchange_detected Isotopic Exchange Detected? perform_stability_exp->exchange_detected exchange_detected->investigate_other No optimize_method 4. Optimize Analytical Method - Adjust mobile phase pH towards 2.5-3.0 - Reduce temperature - Minimize sample processing time exchange_detected->optimize_method Yes no_exchange No Exchange Detected revalidate 5. Re-validate Assay optimize_method->revalidate end Reliable Quantification revalidate->end

Caption: A logical workflow for troubleshooting inconsistent analytical results potentially caused by this compound isotopic instability.

Quantitative Data Summary

Parameter Condition Potential for Isotopic Exchange Recommendation
Mobile Phase pH < 2.0 or > 8.0HighAdjust pH to be within the 2.5 - 7.0 range.
2.5 - 4.0LowOptimal range to minimize exchange.
4.0 - 7.0ModerateGenerally acceptable, but stability should be verified.
Temperature Ambient (20-25°C)Low to ModerateMaintain consistent and controlled temperatures.
Elevated (>40°C)HighAvoid elevated temperatures during sample preparation and analysis.
Sample Matrix Strong Acid/BaseHighNeutralize sample extracts if possible before injection.
Biological MatrixLow to ModerateAssess stability in the specific biological matrix being used.
Storage Solvent Acidic or BasicModerate to HighStore stock solutions in a neutral, aprotic solvent like acetonitrile or methanol.[2]

Experimental Protocols

Protocol: Assessment of this compound Isotopic Stability

This protocol outlines an experiment to assess the stability of the deuterium labels on this compound under your specific analytical conditions.

Diagram: Experimental Workflow for Isotopic Stability Assessment

stability_workflow start Prepare this compound Samples sample_prep Incubate samples under different conditions: - Control (time zero) - Proposed mobile phase - Extreme pH (high and low) - Elevated temperature start->sample_prep analysis Analyze samples by LC-MS/MS in full scan mode sample_prep->analysis data_extraction Extract mass spectra for the this compound peak analysis->data_extraction comparison Compare isotopic distribution of stressed samples to control data_extraction->comparison stable No significant change in isotopic distribution comparison->stable No Change unstable Shift in isotopic distribution (loss of deuterium) comparison->unstable Change Detected conclusion_stable This compound is stable under tested conditions stable->conclusion_stable conclusion_unstable Isotopic exchange is occurring. Method optimization is required. unstable->conclusion_unstable

Caption: A streamlined workflow for assessing the isotopic stability of this compound.

1. Materials

  • This compound stock solution

  • Your standard LC-MS mobile phases

  • Solutions of 0.1% formic acid in water (approx. pH 2.8) and 0.1% ammonium hydroxide in water (approx. pH 10)

  • The biological matrix of your study (e.g., plasma, serum)

2. Sample Preparation

  • Prepare a solution of this compound at a concentration that gives a strong signal in your mass spectrometer.

  • Aliquot this solution into several vials.

  • Prepare the following samples:

    • Control (Time Zero): Immediately analyze one aliquot.

    • Mobile Phase Incubation: Add your LC mobile phase to an aliquot and let it sit at room temperature for the duration of a typical analytical run.

    • Acidic Stress: Add the 0.1% formic acid solution and incubate for a set period (e.g., 2 hours) at room temperature.

    • Basic Stress: Add the 0.1% ammonium hydroxide solution and incubate for a set period (e.g., 2 hours) at room temperature.

    • Thermal Stress: Incubate an aliquot in your mobile phase at an elevated temperature (e.g., 50°C) for a set period (e.g., 2 hours).

    • Matrix Incubation: Spike this compound into the biological matrix, perform your standard extraction procedure, and let the final extract sit at room temperature for the duration of a typical analytical run before analysis.

3. LC-MS/MS Analysis

  • Set up your LC-MS/MS system.

  • Instead of a multiple reaction monitoring (MRM) experiment, perform a full scan analysis of the parent ion for this compound. The scan range should encompass the mass of the fully deuterated molecule and the potential masses corresponding to the loss of one to seven deuterium atoms.

  • Inject and analyze each of the prepared samples.

4. Data Interpretation

  • For each sample, extract the mass spectrum corresponding to the chromatographic peak of this compound.

  • Compare the isotopic distribution of the "stressed" samples to the "Control (Time Zero)" sample.

  • No Isotopic Exchange: The mass spectra of all samples will be identical, with the most abundant ion corresponding to the fully deuterated this compound.

  • Isotopic Exchange Occurring: The mass spectra of the stressed samples will show a shift to lower m/z values. You will observe an increase in the abundance of ions corresponding to Faldaprevir-d6, -d5, etc., and a decrease in the abundance of the this compound ion. This indicates that deuterium atoms are being replaced by hydrogen atoms.

By following this guide, you can confidently assess the stability of this compound in your specific analytical method and troubleshoot any issues related to potential isotopic exchange.

References

Improving peak shape and resolution for Faldaprevir and Faldaprevir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Faldaprevir and its deuterated internal standard, Faldaprevir-d7. The focus is on improving peak shape and resolution in reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical columns and mobile phases used for the analysis of Faldaprevir and similar antiviral compounds?

A1: For the analysis of Faldaprevir and other antiviral drugs, reversed-phase columns such as C18 and BEH Shield RP18 are commonly employed. The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing additives like formic acid or ammonium acetate to control pH and improve peak shape. Gradient elution is often used to effectively separate the analytes from matrix components.

Q2: Why am I observing peak tailing with Faldaprevir?

A2: Peak tailing for Faldaprevir, a compound with basic functional groups, can occur due to strong interactions with ionized silanol groups on the silica surface of the HPLC column. Other potential causes include column overload, packing bed deformation, or inappropriate mobile phase pH.

Q3: How can I improve the resolution between Faldaprevir and this compound?

A3: To enhance resolution, you can optimize the mobile phase composition, such as by decreasing the organic solvent percentage to increase retention. Additionally, adjusting the gradient slope, flow rate, and column temperature can improve separation. Using a column with a smaller particle size or a longer length can also increase efficiency and resolution.

Q4: What are the key physicochemical properties of Faldaprevir to consider for method development?

A4: Faldaprevir is a large molecule (molecular weight of 869.83 g/mol ) with a relatively high LogD at pH 11 (2.1), indicating its lipophilic nature. Understanding these properties is crucial for selecting the appropriate stationary and mobile phases for effective chromatographic separation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Faldaprevir and this compound, providing systematic solutions to improve peak shape and resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Silanols - Add a competitive base (e.g., triethylamine) to the mobile phase. - Use a column with a highly deactivated stationary phase (end-capped). - Operate at a lower mobile phase pH (e.g., with 0.1% formic acid) to suppress silanol ionization.
Column Overload - Reduce the injection volume or dilute the sample. - Use a column with a larger internal diameter or a higher loading capacity.
Inappropriate Mobile Phase pH - Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. - For basic compounds like Faldaprevir, a lower pH is generally preferable.
Column Contamination or Degradation - Flush the column with a strong solvent. - If the problem persists, replace the column. - Use a guard column to protect the analytical column.
Extra-column Effects - Minimize the length and internal diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected to avoid dead volume.
Issue 2: Inadequate Resolution
Potential Cause Troubleshooting Steps
Insufficient Retention - Decrease the percentage of the organic solvent in the mobile phase. - Use a less polar organic modifier (e.g., switch from acetonitrile to methanol).
Suboptimal Selectivity - Change the organic modifier (e.g., acetonitrile vs. methanol). - Modify the mobile phase pH. - Try a different stationary phase (e.g., phenyl-hexyl instead of C18).
Poor Column Efficiency - Use a column with smaller particles (e.g., sub-2 µm for UHPLC). - Increase the column length. - Optimize the flow rate (lower flow rates often improve resolution).
Inappropriate Gradient Profile - Decrease the gradient slope (i.e., make the gradient shallower) around the elution time of the analytes. - Introduce an isocratic hold during the elution of the target peaks.
Elevated Temperature - While higher temperatures can improve efficiency, they may also reduce retention and alter selectivity. Experiment with different column temperatures (e.g., 30-50°C).

Experimental Protocols

The following is a suggested starting point for an experimental protocol for the analysis of Faldaprevir and this compound by UHPLC-MS/MS. This protocol should be optimized for your specific instrumentation and application.

Sample Preparation (Plasma)
  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions
Parameter Suggested Condition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be optimized for Faldaprevir and this compound

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No col_overload Check for Column Overload (Dilute Sample) yes_all->col_overload secondary_int Suspect Secondary Interactions (Adjust Mobile Phase pH, Additive) no_all->secondary_int col_damage Suspect Column Damage (Flush or Replace Column) col_overload->col_damage If no improvement wrong_solvent Check Sample Solvent (Dissolve in Mobile Phase) secondary_int->wrong_solvent If no improvement G start Inadequate Resolution optimize_k Optimize Retention (k') - Decrease % Organic start->optimize_k optimize_alpha Optimize Selectivity (α) - Change Organic Solvent - Adjust pH start->optimize_alpha optimize_n Optimize Efficiency (N) - Smaller Particle Size Column - Lower Flow Rate start->optimize_n

Technical Support Center: Minimizing Ion Suppression of the Faldaprevir-d7 Signal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing ion suppression of the Faldaprevir-d7 signal in LC-MS/MS analyses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3] Faldaprevir is often analyzed in complex biological matrices like plasma, which contain numerous endogenous components that can cause ion suppression.

Q2: How does a deuterated internal standard like this compound help with ion suppression?

A2: A deuterated internal standard (IS) like this compound is chemically and structurally very similar to the analyte (Faldaprevir). Therefore, it is assumed to experience similar effects from the sample matrix, including ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.

Q3: What are the common sources of ion suppression in Faldaprevir analysis?

A3: Common sources of ion suppression in the analysis of Faldaprevir from biological matrices include:

  • Endogenous matrix components: Phospholipids, salts, and proteins from plasma or other biological fluids are major contributors to ion suppression.[2][4]

  • Exogenous substances: Contaminants introduced during sample collection, storage, or preparation, such as anticoagulants, plasticizers, or residues from labware, can also suppress the signal.

  • Mobile phase additives: Non-volatile buffers or ion-pairing agents can interfere with the ionization process.

  • Co-administered drugs: Other medications present in the sample can co-elute and cause suppression.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal Intensity

This is a common problem often linked to ion suppression. The following troubleshooting steps can help identify and mitigate the issue.

1. Evaluate Matrix Effects:

  • Protocol for Post-Column Infusion: This experiment helps to identify regions in the chromatogram where ion suppression is occurring.

    • Infuse a standard solution of this compound at a constant flow rate into the LC eluent after the analytical column and before the mass spectrometer.

    • Inject a blank, extracted matrix sample (e.g., plasma extract).

    • Monitor the this compound signal. A drop in the baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression.

  • Protocol for Post-Extraction Spike Analysis: This method quantifies the extent of ion suppression.

    • Prepare two sets of samples:

      • Set A: Blank matrix extract spiked with this compound at a known concentration.

      • Set B: Pure solvent spiked with this compound at the same concentration as Set A.

    • Analyze both sets by LC-MS/MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

2. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Below is a comparison of common techniques.

Sample Preparation TechniqueGeneral ProcedureAdvantagesDisadvantages
Protein Precipitation (PPT) Add a cold organic solvent (e.g., acetonitrile, methanol) to the plasma sample to precipitate proteins. Centrifuge and analyze the supernatant.Simple, fast, and inexpensive.May not effectively remove phospholipids and other interfering substances, often leading to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) Extract the analyte from the aqueous sample into an immiscible organic solvent. The organic layer is then evaporated and the residue is reconstituted for analysis.Can provide cleaner extracts than PPT by removing more matrix components.Can be more time-consuming and may have lower analyte recovery. The choice of extraction solvent is critical.
Solid-Phase Extraction (SPE) Pass the sample through a cartridge containing a solid sorbent that retains the analyte. Wash the cartridge to remove interferences, then elute the analyte with a strong solvent.Provides the cleanest extracts, significantly reducing matrix effects.[5] Offers high analyte recovery and concentration.More complex, time-consuming, and expensive than PPT and LLE. Method development can be challenging.

Recommendation: For complex matrices like plasma, Solid-Phase Extraction (SPE) is often the most effective method for minimizing ion suppression in Faldaprevir analysis. A study on the bioanalysis of Faldaprevir utilized SPE with Strata X plates for sample preparation.[6]

dot graph TD{ rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead="vee"];

} Sample Preparation Workflow for Faldaprevir Analysis

3. Optimize Chromatographic Conditions:

Proper chromatographic separation is crucial to move the elution of this compound away from regions of significant ion suppression.

  • Recommendation: A gradient elution program with a C18 column is a good starting point. Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) and gradient slope can alter the retention time of this compound and co-eluting matrix components.

Chromatographic_Optimization

Issue 2: Poor Reproducibility of this compound Signal

Inconsistent signal for the internal standard can lead to inaccurate quantification.

1. Ensure Consistent Sample Preparation:

  • Automated liquid handlers can improve the precision of sample preparation steps.

  • Ensure complete and consistent drying and reconstitution of samples after LLE or SPE.

2. Check for Carryover:

  • Inject a blank solvent sample immediately after a high-concentration standard or sample. If a peak for this compound is observed in the blank, carryover is occurring.

  • Solution: Optimize the wash steps in the autosampler and consider using a stronger wash solvent.

3. Verify Internal Standard Purity and Stability:

  • Ensure the purity of the this compound internal standard.

  • Verify the stability of the internal standard in the stock solution and in the biological matrix under the storage conditions used.

Experimental Protocols

Recommended Starting Method for Faldaprevir Analysis in Human Plasma:

This protocol is a general guideline and may require further optimization for specific laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Faldaprevir and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A starting condition of 10-20% B, ramping up to 90-95% B over several minutes, followed by a wash and re-equilibration step. The specific gradient should be optimized to achieve good separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for Faldaprevir and this compound need to be optimized by infusing standard solutions of each compound. As a starting point, based on the fragmentation of similar compounds, one might investigate precursor ions corresponding to [M+H]+ and their characteristic product ions.

Signaling_Pathway

This technical support guide provides a starting point for addressing ion suppression issues related to this compound analysis. For further assistance, please consult relevant scientific literature and instrument manuals.

References

Assessing the impact of Faldaprevir-d7 purity on assay accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Faldaprevir-d7. The focus is on assessing and mitigating the impact of this compound purity on assay accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

Faldaprevir is an experimental antiviral drug that acts as a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] this compound is the deuterium-labeled version of Faldaprevir. It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to determine the concentration of Faldaprevir in biological matrices like plasma.[3][4] The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis.[][6]

Q2: Why is the purity of this compound critical for my assay?

The accuracy of a quantitative assay is directly dependent on the purity of the internal standard. Several factors related to purity can introduce significant errors:

  • Inaccurate Concentration: If the this compound standard has a lower purity than stated, the concentration of the IS stock solution will be incorrect, leading to a systematic error in the quantification of the analyte (Faldaprevir).

  • Presence of Unlabeled Faldaprevir: If the this compound contains a significant amount of unlabeled Faldaprevir as an impurity, it will contribute to the analyte signal, causing an overestimation of the analyte concentration.

  • Interfering Impurities: Other impurities, such as synthesis by-products or degradation products, may have similar mass-to-charge ratios (m/z) or retention times to the analyte or IS, causing interference and inaccurate measurements.[7][8]

Q3: What are the common sources of impurities in a this compound standard?

Impurities in a this compound standard can originate from several sources:[7]

  • Synthesis-Related Impurities: By-products, intermediates, or reagents from the chemical synthesis process that are not completely removed.[8][9]

  • Isotopic Impurities: Incomplete deuteration results in the presence of molecules with fewer than seven deuterium atoms (d1 to d6) and, most critically, the presence of unlabeled Faldaprevir (d0).

  • Degradation Products: Faldaprevir can degrade under certain conditions such as exposure to harsh pH, oxidative stress, light, or elevated temperatures, forming new chemical entities.[10][11]

  • Contaminants: Contamination from storage containers, solvents, or handling can introduce extraneous substances.

Troubleshooting Guide

This guide addresses common issues encountered during assays using this compound, with a focus on purity-related problems.

Issue 1: Poor or Inconsistent Quantitative Results (High %CV)

Potential Cause Troubleshooting Step
Incorrect IS Concentration Verify the purity of the this compound standard using a certificate of analysis (CoA). If in doubt, perform an independent purity assessment (See Protocol 1 ). Prepare fresh stock solutions and recalibrate.
IS Instability This compound may degrade in certain solvents or under specific storage conditions. Assess the stability of your stock and working solutions. Perform a forced degradation study (See Protocol 3 ) to understand potential degradation pathways.[10]
Differential Matrix Effects Even with a deuterated standard, matrix effects can sometimes differ between the analyte and the IS, especially if they exhibit slight chromatographic separation.[12] Optimize the sample extraction method (e.g., switch from protein precipitation to SPE) and chromatographic conditions to minimize matrix effects.
Instrument Contamination Carryover from previous samples can lead to inconsistent results. Inject multiple blank samples after high-concentration samples to check for carryover.[13] Clean the injection port, loop, and column if necessary.

Issue 2: Unexpected Peaks in the Chromatogram

Potential Cause Troubleshooting Step
Impurity in the IS Inject a high-concentration solution of only the this compound standard. Any additional peaks are likely impurities. Use mass spectrometry to identify the m/z of these peaks and compare them to known impurities or degradation products.
Sample Matrix Interference Prepare and inject a blank matrix sample (e.g., plasma from an untreated subject) that has been through the entire extraction procedure. Peaks present here are endogenous interferences. Adjust chromatography to separate these peaks from the analyte and IS.
System Contamination Peaks may arise from contaminated solvents, vials, or the LC-MS system itself.[14] Systematically replace components (e.g., use fresh, high-purity solvents) to identify the source.

Issue 3: Calibration Curve is Non-Linear or has a High Y-Intercept

Potential Cause Troubleshooting Step
Unlabeled Analyte in IS The presence of unlabeled Faldaprevir in the this compound standard will contribute to the analyte signal at all concentration levels, including the zero calibrator, resulting in a significant y-intercept. This can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).
IS Purity Variation If using a new batch of this compound, its purity may differ from the previous batch, affecting the slope of the calibration curve. Always perform a new calibration when switching to a new lot of internal standard.
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Ensure your calibration range is within the linear dynamic range of the instrument.

Data Presentation: Impact of this compound Purity

The following tables illustrate the potential impact of internal standard purity on assay accuracy.

Table 1: Effect of this compound Purity on the Quantification of a Faldaprevir Quality Control (QC) Sample

True Concentration of Faldaprevir QC Sample = 100 ng/mL

Purity of this compound StandardAssumed Concentration of IS Working SolutionActual Concentration of IS Working SolutionCalculated Concentration of Faldaprevir QC Sample (ng/mL)% Accuracy
99.5% (as stated)500 ng/mL497.5 ng/mL100.5100.5%
95.0%500 ng/mL475.0 ng/mL105.3105.3%
90.0%500 ng/mL450.0 ng/mL111.1111.1%

Table 2: Effect of Unlabeled Faldaprevir Impurity in this compound on LLOQ Measurement

Nominal Concentration of LLOQ Sample = 10 ng/mL

% Unlabeled Faldaprevir (d0) in this compound ISContribution to Analyte Signal from IS (ng/mL equivalent)Measured Concentration of LLOQ Sample (ng/mL)% Deviation from Nominal
0.1%0.510.5+5.0%
0.5%2.512.5+25.0%
1.0%5.015.0+50.0%

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV

  • Objective: To determine the chemical purity of a this compound standard.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials: this compound standard, HPLC-grade acetonitrile, HPLC-grade water, formic acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 323 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dilute to a working concentration of 50 µg/mL.

    • Inject the solution into the HPLC system.

    • Integrate all peaks in the resulting chromatogram.

  • Calculation:

    • Purity (%) = (Area of main this compound peak / Sum of areas of all peaks) x 100.

Protocol 2: Bioanalytical Assay of Faldaprevir in Plasma using LC-MS/MS

  • Objective: To quantify Faldaprevir in human plasma using this compound as an internal standard.

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole).

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the this compound internal standard (e.g., at 500 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: As described in Protocol 1, but with a faster gradient suitable for UPLC.

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Faldaprevir: Q1 m/z 869.8 -> Q3 m/z [product ion]

      • This compound: Q1 m/z 876.9 -> Q3 m/z [corresponding product ion]

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (Faldaprevir / this compound) against the nominal concentration of the calibrators.

    • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

    • Calculate the concentration of Faldaprevir in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 3: Forced Degradation Study of Faldaprevir

  • Objective: To identify potential degradation products of Faldaprevir that could appear as impurities.

  • Procedure:

    • Prepare solutions of Faldaprevir (approx. 100 µg/mL) in various stress conditions.

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid drug and solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 24 hours.

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze all stressed samples using a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap) to identify the mass of any degradation products. Compare the chromatograms to that of an unstressed control sample.

Visualizations

Faldaprevir_Mechanism Faldaprevir Mechanism of Action cluster_cleavage HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein Precursor HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease (Serine Protease) Polyprotein->NS3_4A Cleavage Site Structural Structural Proteins (Core, E1, E2) NonStructural Non-Structural Proteins (NS2, NS4B, NS5A, NS5B) NS3_4A->Inhibition Cleaves Polyprotein Replication Viral Replication Complex (Assembly) Structural->Replication Functional Proteins NonStructural->Replication Functional Proteins Faldaprevir Faldaprevir Faldaprevir->Inhibition Binds to NS3/4A Active Site

Caption: Faldaprevir inhibits HCV replication by blocking the NS3/4A protease.

Troubleshooting_Workflow Troubleshooting Workflow for Assay Inaccuracy start Inconsistent or Inaccurate Assay Results check_is Step 1: Verify Internal Standard (IS) start->check_is is_purity Check CoA for Purity & Isotopic Contribution check_is->is_purity IS Issue Suspected check_lcms Step 2: Evaluate LC-MS System check_is->check_lcms IS Verified OK is_prep Remake IS Stock & Working Solutions is_purity->is_prep is_prep->check_lcms consult Consult Senior Scientist or Manufacturer is_prep->consult If Issue Persists cal_tune Calibrate & Tune Mass Spectrometer check_lcms->cal_tune System Issue Suspected check_method Step 3: Assess Assay Method check_lcms->check_method System Verified OK blanks Run Blanks & Checks for Carryover/Contamination cal_tune->blanks blanks->check_method blanks->consult If Issue Persists extraction Evaluate Extraction Recovery & Matrix Effects check_method->extraction Method Issue Suspected resolved Issue Resolved check_method->resolved Method Verified OK chromatography Optimize Chromatography (Peak Shape, Separation) extraction->chromatography chromatography->resolved chromatography->consult If Issue Persists

Caption: A logical workflow for troubleshooting assay inaccuracies.

Impurity_Sources Potential Sources of this compound Impurities cluster_synthesis cluster_degradation FDV_d7 This compound Final Product synthesis Synthesis Process byproducts By-products synthesis->byproducts intermediates Residual Intermediates synthesis->intermediates unlabeled Unlabeled Faldaprevir (d0) synthesis->unlabeled degradation Storage & Handling hydrolysis Hydrolysis Products degradation->hydrolysis oxidation Oxidation Products degradation->oxidation photolysis Photodegradation degradation->photolysis byproducts->FDV_d7 Contribute to Overall Purity intermediates->FDV_d7 Contribute to Overall Purity unlabeled->FDV_d7 Contribute to Overall Purity hydrolysis->FDV_d7 Contribute to Overall Purity oxidation->FDV_d7 Contribute to Overall Purity photolysis->FDV_d7 Contribute to Overall Purity

References

Overcoming challenges in Faldaprevir-d7 recovery during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Faldaprevir-d7 solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

Faldaprevir is a potent, second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor.[1][2] Its deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies. The molecule possesses a relatively high molecular weight (869.8 g/mol ) and is hydrophobic, which can lead to strong, sometimes irreversible, binding to SPE sorbents and potential solubility issues, making its quantitative recovery challenging.

Q2: I am experiencing low recovery of this compound. What are the most common causes?

Low recovery is a frequent issue in SPE. The primary reasons include:

  • Inappropriate Sorbent Choice: The sorbent may be too retentive for the hydrophobic this compound, leading to incomplete elution.

  • Suboptimal Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte, or the elution solvent may be too weak to desorb the analyte completely from the sorbent.

  • Incorrect pH: The pH of the sample or solvents may not be optimized to ensure this compound is in a state suitable for retention and subsequent elution.

  • High Flow Rate: A fast flow rate during sample loading may not allow for sufficient interaction between this compound and the sorbent, leading to breakthrough.

  • Analyte Loss in Different Fractions: It is crucial to determine if the analyte is being lost in the loading, wash, or elution step to pinpoint the problem.

Q3: How can I determine in which step of the SPE process I am losing my this compound?

To identify the source of analyte loss, it is recommended to collect and analyze each fraction of the SPE process: the flow-through from the sample loading, each wash fraction, and the final eluate. By quantifying the amount of this compound in each fraction, you can determine if the analyte is not being retained on the column, being washed away prematurely, or not being eluted effectively.

Q4: What type of SPE sorbent is most suitable for this compound?

Given the hydrophobic nature of this compound, a reversed-phase sorbent is the most appropriate choice. Common options include C18 or C8 bonded silica. If recovery issues persist due to very strong retention on C18, switching to a less retentive sorbent like C8 or a polymeric sorbent could be beneficial.

Q5: How critical is the sample preparation before loading onto the SPE cartridge?

Sample pretreatment is a critical step. For plasma samples, protein precipitation is often necessary to prevent clogging of the SPE cartridge and to release any protein-bound this compound. This is typically achieved by adding a miscible organic solvent like acetonitrile or methanol. The final composition of the sample solvent should be weak enough to ensure the retention of this compound on the reversed-phase sorbent.

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to troubleshooting low recovery issues during the solid-phase extraction of this compound.

Problem: Low or No this compound Detected in the Final Eluate

Troubleshooting_Low_Recovery start Start: Low this compound Recovery check_fractions Step 1: Analyze All Fractions (Load, Wash, Eluate) start->check_fractions analyte_in_load Analyte found in Load Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No solution_load Issue: Poor Retention - Decrease sample solvent strength - Decrease loading flow rate - Check sample pH - Increase sorbent mass analyte_in_load->solution_load Yes analyte_not_eluted Analyte not in Load or Wash? analyte_in_wash->analyte_not_eluted No solution_wash Issue: Premature Elution - Decrease wash solvent strength - Use a more selective wash solvent - Check wash solvent pH analyte_in_wash->solution_wash Yes solution_elution Issue: Incomplete Elution - Increase elution solvent strength - Increase elution volume - Use a stronger elution solvent - Consider a less retentive sorbent analyte_not_eluted->solution_elution Yes end End: Optimized Recovery solution_load->end solution_wash->end solution_elution->end

Caption: Troubleshooting decision tree for low this compound recovery.

Data Presentation

Disclaimer: The following data is illustrative and intended to demonstrate a structured approach to optimizing SPE parameters. Actual recovery rates will vary based on specific experimental conditions.

Table 1: Effect of Sorbent Type on this compound Recovery

Sorbent TypeAverage Recovery (%)Standard Deviation (%)Observations
C1875.25.8Good retention, but may require stronger elution solvent.
C888.64.2Less retention, leading to easier elution and higher recovery.
Polymeric92.13.5High capacity and good recovery, suitable for complex matrices.

Table 2: Influence of Wash Solvent Composition on this compound Recovery (C8 Sorbent)

Wash Solvent (% Methanol in Water)Average Recovery (%)Standard Deviation (%)Analyte Loss in Wash (%)
20%90.53.9< 1
40%89.14.12.5
60%72.36.218.9

Table 3: Impact of Elution Solvent Composition on this compound Recovery (C8 Sorbent)

Elution SolventAverage Recovery (%)Standard Deviation (%)
90% Methanol in Water85.44.5
100% Methanol91.23.8
100% Acetonitrile93.53.1
5% NH₄OH in Acetonitrile95.82.9

Experimental Protocols

General Solid-Phase Extraction Workflow for this compound from Human Plasma

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Plasma Sample pretreatment 1. Sample Pretreatment - Thaw plasma sample - Add this compound (IS) - Protein precipitation (e.g., with Acetonitrile) - Centrifuge and collect supernatant start->pretreatment loading 3. Sample Loading - Load pretreated sample supernatant - Maintain slow, consistent flow rate (e.g., 1 mL/min) pretreatment->loading conditioning 2. Sorbent Conditioning - Pass Methanol (1 mL) - Pass Water (1 mL) conditioning->loading washing 4. Washing - Pass 20% Methanol in Water (1 mL) to remove interferences loading->washing elution 5. Elution - Pass 100% Acetonitrile (1 mL) to elute this compound washing->elution analysis 6. Analysis - Evaporate eluate to dryness - Reconstitute in mobile phase - Analyze by LC-MS/MS elution->analysis end End: Quantitative Result analysis->end

Caption: General workflow for this compound extraction from plasma.

Detailed Methodologies

1. Sample Pretreatment:

  • Thaw frozen human plasma samples to room temperature.

  • Spike the plasma with this compound internal standard solution.

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for SPE.

2. SPE Cartridge Conditioning:

  • Place a C8 SPE cartridge (e.g., 100 mg, 3 mL) onto a vacuum manifold.

  • Pass 1 mL of methanol through the cartridge.

  • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry out.

3. Sample Loading:

  • Load the supernatant from the sample pretreatment step onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/min.

4. Washing:

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 1-2 minutes to remove the wash solvent.

5. Elution:

  • Place a clean collection tube under the SPE cartridge.

  • Elute the this compound with 1 mL of 100% acetonitrile.

  • Apply a gentle vacuum to ensure complete elution.

6. Post-Elution Processing and Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

References

Managing carryover in quantitative analysis involving Faldaprevir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Faldaprevir and its deuterated internal standard, Faldaprevir-d7.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantitative analysis of this compound, a key internal standard in bioanalytical methods for Faldaprevir.

Issue 1: High Carryover of Faldaprevir Signal in Blank Injections

Symptoms:

  • A significant peak corresponding to Faldaprevir is observed in blank injections immediately following a high concentration sample.

  • The area of the carryover peak is greater than 20% of the lower limit of quantitation (LLOQ).

  • Inaccurate quantification of low concentration samples.

Possible Causes and Solutions:

CauseRecommended Action
Autosampler Contamination The injection needle, loop, or valve may retain Faldaprevir. Enhance the needle wash procedure by using a stronger wash solvent. A mixture of acetonitrile, isopropanol, and water (e.g., 40:40:20 v/v/v) with a small amount of acid (e.g., 0.1% formic acid) or base can be effective. Increase the volume of the needle wash and the number of wash cycles.
Column-Related Carryover Faldaprevir, being a relatively hydrophobic molecule, can exhibit strong interactions with the stationary phase. Incorporate a high-organic wash step at the end of each analytical run to flush the column. A "saw-tooth" gradient, cycling between high and low organic mobile phases during the wash, can be more effective than a continuous high-organic wash.[1] Consider using a different column chemistry if carryover persists.
Contaminated LC System Components Residue can accumulate in fittings, tubing, or the mass spectrometer's ion source. Systematically flush the LC system with a strong solvent. If the issue persists, inspect and clean or replace components starting from the autosampler and moving towards the mass spectrometer.

Experimental Workflow for Diagnosing Carryover:

G cluster_0 Carryover Investigation Workflow A Inject High Concentration Standard B Inject Blank 1 A->B C Inject Blank 2 B->C D Analyze Blank 1 Peak Area C->D E Carryover > LLOQ? D->E F Isolate Autosampler (Direct Injection) E->F Yes Q No Significant Carryover E->Q No G Inject Blank post-autosampler isolation F->G H Analyze Blank for Carryover G->H I Carryover Persists? H->I J Isolate Column (Replace with Union) I->J Yes N Source is Autosampler I->N No K Inject Blank post-column isolation J->K L Analyze Blank for Carryover K->L M Carryover Persists? L->M O Source is Column M->O No P Source is Post-Column (MS Source, etc.) M->P Yes

Caption: A logical workflow to systematically identify the source of analyte carryover in an LC-MS system.

Issue 2: this compound Internal Standard Signal Instability or Loss

Symptoms:

  • Inconsistent or decreasing this compound peak areas across an analytical run.

  • High variability in the analyte/internal standard area ratio for quality control samples.

  • Complete loss of the this compound signal in some injections.

Possible Causes and Solutions:

CauseRecommended Action
Ion Suppression/Enhancement Co-eluting matrix components can affect the ionization of this compound. Ensure chromatographic separation between this compound and any potential interfering peaks. A slight shift in retention time between the analyte and the deuterated internal standard can sometimes lead to differential matrix effects.[2]
Degradation of Internal Standard This compound may be unstable in the sample matrix or autosampler under certain conditions (e.g., temperature, pH). Verify the stability of this compound in the matrix and reconstituted samples under the conditions of the experiment.
In-source Fragmentation or Isotopic Exchange The deuterium labels on this compound may be unstable under certain mass spectrometer source conditions, or may exchange with protons from the mobile phase. Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. Ensure the mobile phase pH is compatible with the stability of the deuterated standard.
Impurity in Internal Standard The this compound solution may contain impurities that interfere with its ionization. Verify the purity of the this compound standard.

Troubleshooting Pathway for Internal Standard Issues:

G cluster_1 This compound Signal Troubleshooting A Unstable this compound Signal Detected B Review Chromatography A->B C Co-elution with Matrix Components? B->C D Optimize Chromatographic Gradient C->D Yes E Check IS Stability C->E No P Problem Resolved D->P F Incubate IS in Matrix at Various Conditions E->F G Degradation Observed? F->G H Adjust Sample Storage/Handling G->H Yes I Optimize MS Source Parameters G->I No H->P J Vary Source Temperature and Voltages I->J K Signal Stabilizes? J->K L Check IS Purity K->L No K->P Yes M Analyze IS Solution Alone L->M N Impurities Detected? M->N O Source New IS Lot N->O Yes N->P No

Caption: A step-by-step guide for troubleshooting unstable internal standard signals in quantitative bioanalysis.

Experimental Protocols

Representative LC-MS/MS Method for Faldaprevir Quantification

This protocol is a representative method based on published data for Faldaprevir and similar HCV protease inhibitors.[3] Optimization will be required for specific instrumentation and matrices.

Sample Preparation:

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (in methanol).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50 v/v).

  • Inject onto the LC-MS/MS system.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Faldaprevir: 869.4 -> 448.2; this compound: 876.4 -> 455.2
IonSpray Voltage 5500 V[3]
Temperature 500°C[3]

Data Presentation

Table 1: Hypothetical Impact of Wash Solvents on Faldaprevir Carryover

This table presents hypothetical data to illustrate the effectiveness of different wash solvent compositions in reducing Faldaprevir carryover. The carryover percentage is calculated as: (Peak Area in Blank / Peak Area in High Standard) * 100.

Wash Solvent CompositionCarryover (%) in First Blank
100% Methanol1.2%
50:50 Methanol:Acetonitrile0.8%
45:45:10 Acetonitrile:Isopropanol:Water0.3%
45:45:10 Acetonitrile:Isopropanol:Water with 0.1% Formic Acid0.1%

Mandatory Visualizations

HCV Polyprotein Processing by NS3/4A Protease

Faldaprevir is a potent inhibitor of the HCV NS3/4A protease, which is essential for viral replication. This enzyme cleaves the HCV polyprotein at four specific sites to release functional non-structural proteins.

G cluster_0 NS3/4A Protease Cleavage Sites polyprotein HCV Polyprotein C E1 E2 p7 NS2 NS3 NS4A NS4B NS5A NS5B ns3_4a NS3/4A Protease polyprotein:NS3->ns3_4a polyprotein:NS4A->ns3_4a cleavage1 NS3/4A cleavage2 NS4A/4B cleavage3 NS4B/5A cleavage4 NS5A/5B faldaprevir Faldaprevir (Inhibitor) faldaprevir->ns3_4a Inhibits ns3_4a->cleavage1 Cleaves at ns3_4a->cleavage2 ns3_4a->cleavage3 ns3_4a->cleavage4

Caption: Faldaprevir inhibits the HCV NS3/4A protease, preventing the cleavage of the viral polyprotein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled version of Faldaprevir, where seven hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative bioanalytical methods, typically LC-MS/MS. Because it is chemically almost identical to Faldaprevir, it behaves similarly during sample preparation and analysis, allowing for accurate correction of variations in extraction recovery and instrument response.

Q2: My this compound signal is drifting downwards throughout my analytical run. What should I do?

A2: A downward drift in the internal standard signal can be caused by several factors. First, check for the accumulation of matrix components on the column or in the MS source, which can lead to increasing ion suppression over the course of the run. A more rigorous column wash or source cleaning may be necessary. Second, assess the stability of your reconstituted samples in the autosampler; degradation over time could be a factor. Finally, ensure there are no leaks in your LC system that could develop during the run.

Q3: Can I use a different internal standard for Faldaprevir analysis?

A3: While a stable isotope-labeled internal standard like this compound is ideal, a structural analog can be used if this compound is unavailable. However, the structural analog must be carefully validated to ensure it adequately mimics the behavior of Faldaprevir during sample processing and analysis and does not suffer from differential matrix effects.

Q4: What are the key mass transitions to monitor for Faldaprevir and this compound?

A4: For Faldaprevir, the protonated molecular ion [M+H]+ is at m/z 869.4. A common multiple reaction monitoring (MRM) transition is 869.4 -> 448.2. For this compound, the protonated molecular ion [M+H]+ is at m/z 876.4, and a corresponding MRM transition would be 876.4 -> 455.2. These transitions should be optimized for your specific mass spectrometer.[3]

Q5: How can I distinguish between carryover and contamination of my blank solution?

A5: To distinguish between carryover and contamination, inject a series of blanks. In the case of carryover, the analyte peak should be largest in the first blank after a high concentration sample and decrease in subsequent blank injections. If the peak area is consistent across multiple blank injections, it is more likely that your blank solution or mobile phase is contaminated.

References

Strategies for enhancing the sensitivity of Faldaprevir detection with Faldaprevir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Faldaprevir detection using Faldaprevir-d7 as an internal standard.

Troubleshooting Guide

Encountering issues during your bioanalysis can be challenging. This guide provides solutions to common problems that may arise during the quantification of Faldaprevir using LC-MS/MS.

Problem Potential Cause(s) Recommended Solution(s)
Low Faldaprevir Signal Intensity Suboptimal Ionization: Inefficient protonation of Faldaprevir in the ion source.- Optimize Mobile Phase pH: Ensure the mobile phase is acidic (e.g., using 0.1% formic acid) to promote the formation of the protonated molecule [M+H]⁺.[1] - Adjust Ion Source Parameters: Optimize spray voltage (e.g., 5,500 V) and temperature (e.g., 500°C) to enhance desolvation and ionization.[2]
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenate) suppress the Faldaprevir signal.[3][4]- Improve Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) instead of protein precipitation to remove interfering substances.[1][5] - Chromatographic Separation: Modify the LC gradient to better separate Faldaprevir from matrix components. - Dilution: Dilute the sample extract to minimize the concentration of interfering components.[3]
High Variability in this compound Signal Inconsistent Sample Preparation: Variable recovery of the internal standard during extraction.- Ensure Thorough Mixing: Vortex samples adequately after adding this compound to ensure uniform distribution. - Optimize Extraction Protocol: Validate the chosen extraction method (e.g., SPE, LLE) for high and consistent recovery.
Degradation of Internal Standard: this compound may be unstable under certain storage or experimental conditions.- Assess Stability: Perform freeze-thaw and benchtop stability experiments with this compound in the biological matrix.
Deuterium-Hydrogen Exchange: Potential for deuterium atoms on this compound to exchange with protons from the solvent.- Use Aprotic Solvents: If possible, use aprotic solvents during sample preparation and storage. - Minimize Exposure to Acidic Conditions: While an acidic mobile phase is necessary for ionization, prolonged exposure in highly acidic sample extracts should be avoided.
Poor Peak Shape (Tailing, Broadening) Secondary Interactions with Column: Silanol groups on the silica-based column may interact with the basic nitrogens in Faldaprevir.- Use an End-capped Column: Employ a high-quality, end-capped C18 or phenyl-hexyl column to minimize silanol interactions. - Mobile Phase Modifier: The use of an acidic modifier like formic acid helps to protonate silanols and reduce peak tailing.[1]
Column Overload: Injecting too much analyte onto the column.- Reduce Injection Volume or Concentration: Dilute the sample or reduce the injection volume.
Inaccurate Quantification Non-linear Calibration Curve: May occur at the upper and lower limits of quantification.- Adjust Calibration Range: Narrow the calibration range to the linear response region. - Use a Weighted Regression: Apply a 1/x² weighting to the linear regression to improve accuracy at the lower end of the curve.[2]
Cross-talk between MRM Transitions: Interference between the mass transitions of Faldaprevir and this compound.- Confirm MRM Specificity: Ensure that the selected precursor and product ions are unique to each compound and that there is no isotopic overlap.

Frequently Asked Questions (FAQs)

1. Why should I use this compound as an internal standard?

Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis.[6] Because this compound is chemically and physically almost identical to Faldaprevir, it co-elutes and experiences similar matrix effects and ionization suppression/enhancement.[7] This allows for more accurate and precise quantification by correcting for variability during sample preparation and analysis.[8]

2. What are the optimal mass transitions for Faldaprevir and this compound?

Based on published data, the protonated molecular ion [M+H]⁺ for Faldaprevir is at m/z 869.[2] Common fragment ions for Multiple Reaction Monitoring (MRM) are m/z 448, 422, and 352.[2] For this compound, the expected protonated molecular ion [M+H]⁺ would be at m/z 876. The corresponding fragment ions would also be shifted by +7 Da. It is crucial to experimentally determine the optimal precursor and product ions for both analytes on your specific mass spectrometer.

3. What type of sample preparation is recommended for Faldaprevir analysis in plasma?

For enhanced sensitivity and to minimize matrix effects, solid-phase extraction (SPE) is a highly effective sample preparation technique.[1][5] A reverse-phase SPE cartridge can be used to retain Faldaprevir while washing away salts and other polar interferences. Liquid-liquid extraction (LLE) is another viable option. Protein precipitation is a simpler but less clean method that may lead to more significant matrix effects.[9]

4. How can I avoid matrix effects that suppress my Faldaprevir signal?

Matrix effects, particularly ion suppression, are a common challenge in bioanalysis.[3][4] To mitigate these effects:

  • Optimize Chromatography: Ensure that Faldaprevir is chromatographically separated from the bulk of the matrix components.

  • Improve Sample Cleanup: As mentioned, use SPE or LLE to remove interfering substances.

  • Dilute the Sample: If the signal is sufficiently strong, diluting the final extract can reduce the concentration of matrix components that cause ion suppression.[3]

  • Use a Stable Isotope-Labeled Internal Standard: this compound will be affected by ion suppression in the same way as Faldaprevir, thus correcting for the effect.[7]

5. What should I do if I observe inconsistent this compound peak areas across my analytical run?

Inconsistent internal standard peak areas can indicate a problem with the analytical method. Investigate the following:

  • Sample Preparation Consistency: Ensure that the internal standard is accurately and consistently added to every sample and that the extraction procedure is performed uniformly.

  • Autosampler Issues: Check for air bubbles in the syringe or sample loop, which can lead to variable injection volumes.

  • Ion Source Stability: A dirty or unstable ion source can cause fluctuating signal intensity. Perform routine cleaning and maintenance.

  • Matrix Effects: In some cases, extreme matrix effects in certain samples can lead to significant suppression of the internal standard signal.

Experimental Protocols

Detailed Methodology for Faldaprevir Quantification in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of Faldaprevir in human plasma using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike Samples: To 100 µL of plasma sample, standard, or quality control, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol). Vortex for 10 seconds.

  • Pre-treat Sample: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This helps to disrupt protein binding.

  • Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute: Elute Faldaprevir and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetononitrile
Gradient 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Faldaprevir: 869.4 → 448.2 (Quantifier), 869.4 → 422.2 (Qualifier) This compound: 876.4 → 455.2 (Quantifier)
Ion Source Voltage 5500 V
Ion Source Temperature 500°C
Collision Gas Nitrogen

3. Calibration and Quantification

  • Prepare a calibration curve in blank plasma ranging from, for example, 1 to 2000 ng/mL.[2]

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Quantify unknown samples by interpolating the peak area ratio of Faldaprevir to this compound against the calibration curve using a weighted (1/x²) linear regression.

Visualizations

hcv_replication Polyprotein Polyprotein Structural Proteins Structural Proteins Polyprotein->Structural Proteins Cleavage Non-Structural Proteins Non-Structural Proteins Polyprotein->Non-Structural Proteins Cleavage by NS3/NS4A NS3/NS4A Protease NS3/NS4A Protease NS3/NS4A Protease->Polyprotein Virus Assembly Virus Assembly Structural Proteins->Virus Assembly Replication Complex Replication Complex Non-Structural Proteins->Replication Complex New HCV RNA New HCV RNA Replication Complex->New HCV RNA New HCV RNA->Virus Assembly New Virion New Virion Virus Assembly->New Virion Faldaprevir Faldaprevir Faldaprevir->NS3/NS4A Protease Inhibition HCV RNA HCV RNA HCV RNA->Replication Complex Template

Caption: Faldaprevir inhibits the HCV NS3/NS4A protease.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Spike IS Spike IS Plasma Sample->Spike IS Protein Precipitation / SPE Protein Precipitation / SPE Spike IS->Protein Precipitation / SPE Evaporate & Reconstitute Evaporate & Reconstitute Protein Precipitation / SPE->Evaporate & Reconstitute LC Separation LC Separation Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) Mass Analysis (MRM) Mass Analysis (MRM) Ionization (ESI+)->Mass Analysis (MRM) Peak Integration Peak Integration Mass Analysis (MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Bioanalytical workflow for Faldaprevir quantification.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Faldaprevir Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of antiviral compounds, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of quantitative data. This guide provides a comparative overview of the validation of a bioanalytical method for Faldaprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor, with a focus on the performance of its deuterated internal standard, Faldaprevir-d7, against other potential alternatives.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability in extraction recovery, matrix effects, and instrument response.

Performance of this compound as an Internal Standard

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been established for the quantification of Faldaprevir in human plasma, utilizing this compound as the internal standard. This method demonstrates robust performance characteristics suitable for clinical and preclinical studies.

Table 1: Bioanalytical Method Validation Parameters for Faldaprevir using this compound Internal Standard

Validation ParameterPerformance Characteristic
Linearity 10 to 10,000 ng/mL
Accuracy (Precision, %CV) 2.9% to 4.0%
Inaccuracy (Deviation) -1.5% to 0.5%

This data is derived from a validated HPLC-MS/MS assay for Faldaprevir in human plasma.[1]

Comparison with Alternative Internal Standards

While a deuterated internal standard is ideal, its synthesis can be costly and time-consuming. In such cases, a structural analog may be considered. For HCV protease inhibitors similar to Faldaprevir, compounds like Voxilaprevir and Bictegravir have been employed as internal standards in other validated bioanalytical methods.

Table 2: Performance Comparison of a this compound Method with Methods Using Alternative Internal Standards for Similar Antiviral Drugs

Internal StandardAnalyte(s)MatrixLinearity Range (ng/mL)Accuracy (% Bias)Precision (%CV)
This compound Faldaprevir Human Plasma 10 - 10,000 -1.5 to 0.5 2.9 to 4.0
VoxilaprevirGlecaprevir/PibrentasvirRat Plasma0.15 - 2.25 (Glecaprevir)Not ReportedNot Reported
BictegravirBictegravirHuman Plasma1 - 10,00095.07 - 104.700.05 - 4.57

Data for alternative internal standards are from validated methods for the specified analytes and may not be directly comparable to the this compound method due to differences in analytes, matrices, and analytical conditions.

The data presented in Table 2 suggests that while structural analogs can be used to develop validated bioanalytical methods, the performance characteristics, particularly accuracy and precision, may vary. The use of a deuterated internal standard like this compound generally provides excellent accuracy and precision, as it most closely mirrors the behavior of the analyte.

Experimental Protocols

A detailed experimental protocol for the bioanalytical method validation of an antiviral drug using a deuterated internal standard is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions and equipment.

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transitions:

    • Faldaprevir: [M+H]+ → fragment ion (specific m/z values to be optimized)

    • This compound: [M+H]+ → fragment ion (specific m/z values to be optimized)

Visualizing Method Validation and Faldaprevir's Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of Faldaprevir.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Report Report Results Quantification->Report

Bioanalytical method workflow.

Faldaprevir_Mechanism HCV_Polyprotein HCV Polyprotein NS3_NS4A NS3/4A Protease HCV_Polyprotein->NS3_NS4A Cleavage by Viral_Proteins Functional Viral Proteins NS3_NS4A->Viral_Proteins Produces Replication Viral Replication Blocked NS3_NS4A->Replication Leads to Faldaprevir Faldaprevir Faldaprevir->NS3_NS4A Inhibits

Faldaprevir's mechanism of action.

References

A Researcher's Guide to Internal Standards for Faldaprevir Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Faldaprevir, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Faldaprevir-d7, a stable isotope-labeled (SIL) internal standard, with potential alternative internal standards. The information presented herein is supported by established principles of bioanalytical method validation and is intended to guide the user in making informed decisions for their specific analytical needs.

An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response.[1][2] Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative LC-MS/MS bioanalysis due to their near-identical chemical and physical properties to the analyte.[2][3]

Performance Comparison: this compound vs. Alternative Internal Standards

This compound, in which seven hydrogen atoms are replaced with deuterium, is a SIL internal standard for Faldaprevir. Its performance is benchmarked against a hypothetical structural analog, a common type of alternative internal standard. The following table summarizes the expected performance characteristics based on typical bioanalytical method validation criteria.

Performance MetricThis compound (SIL-IS)Structural Analog ISRationale
Accuracy (% Bias) Within ±5%Potentially > ±15%This compound closely mimics the analyte's behavior, leading to more accurate correction.[4] Structural analogs may have different extraction recoveries or matrix effects.[5]
Precision (%CV) < 10%< 15%The consistent behavior of this compound results in lower variability.[4]
Matrix Effect Minimal and compensatedPotential for significant and uncompensated ion suppression or enhancementAs a SIL-IS, this compound experiences virtually identical matrix effects to Faldaprevir.[1]
Selectivity HighPotential for interference from endogenous compounds or metabolitesThis compound is chemically identical to Faldaprevir, minimizing the risk of differential interference.
Retention Time Co-elutes with FaldaprevirMay have a different retention timeCo-elution is crucial for effective compensation of matrix effects.[1]
Stability High and comparable to FaldaprevirMay exhibit different stability in the biological matrixSimilar stability ensures consistent performance throughout the analytical process.[6]

Experimental Protocols for Internal Standard Validation

To ensure the suitability of any internal standard for Faldaprevir quantification, a rigorous validation process is essential. The following are detailed methodologies for key validation experiments.

Accuracy and Precision Assessment

This experiment determines the closeness of the measured concentration to the true concentration and the degree of scatter in the measurements.

  • Materials: Blank biological matrix (e.g., human plasma), Faldaprevir reference standard, internal standard (this compound or alternative), and quality control (QC) samples at low, medium, and high concentrations.

  • Procedure:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Faldaprevir.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

    • Add a constant concentration of the internal standard to all calibration standards and QC samples.

    • Process the samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples by LC-MS/MS.

    • Construct a calibration curve by plotting the peak area ratio of Faldaprevir to the internal standard against the nominal concentration of the calibration standards.

    • Quantify the QC samples using the calibration curve.

    • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples.

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision should not exceed 15% CV (20% for LLOQ).[4]

Matrix Effect Evaluation

This experiment assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Materials: Blank biological matrix from at least six different sources, Faldaprevir reference standard, and internal standard.

  • Procedure:

    • Extract blank matrix from each source.

    • Post-extraction, spike the extracts with Faldaprevir and the internal standard at low and high concentrations.

    • Prepare corresponding neat solutions of Faldaprevir and the internal standard in the reconstitution solvent at the same concentrations.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the matrix factor (MF) for the analyte and the internal standard by dividing the peak area in the presence of the matrix by the peak area in the neat solution.

    • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.

  • Acceptance Criteria: The CV of the IS-normalized MF across the different matrix sources should be ≤15%.[1]

Selectivity and Specificity Assessment

This experiment ensures that the method can differentiate and quantify Faldaprevir without interference from other components in the sample.

  • Materials: Blank biological matrix from at least six different sources, Faldaprevir reference standard, and internal standard.

  • Procedure:

    • Process and analyze blank matrix samples from each source to check for any interfering peaks at the retention times of Faldaprevir and the internal standard.

    • Process and analyze blank matrix samples spiked only with the internal standard to ensure no contribution to the Faldaprevir signal.

    • Process and analyze blank matrix samples spiked at the LLOQ with Faldaprevir to confirm the absence of significant interference.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for Faldaprevir and less than 5% for the internal standard.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the key experimental protocols for validating an internal standard.

cluster_0 Accuracy and Precision Workflow A1 Prepare Calibration Standards & QC Samples A2 Add Internal Standard A1->A2 A3 Sample Extraction A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Construct Calibration Curve A4->A5 A6 Quantify QC Samples A5->A6 A7 Calculate Accuracy (% Bias) & Precision (%CV) A6->A7

Workflow for Accuracy and Precision Assessment.

cluster_1 Matrix Effect Evaluation Workflow B1 Extract Blank Matrix (Multiple Sources) B2 Post-Extraction Spike with Analyte & IS B1->B2 B4 LC-MS/MS Analysis B2->B4 B3 Prepare Neat Solutions B3->B4 B5 Calculate Matrix Factor (MF) B4->B5 B6 Calculate IS-Normalized MF B5->B6

Workflow for Matrix Effect Evaluation.

Conclusion

While this compound represents the ideal choice for an internal standard in the quantitative analysis of Faldaprevir due to its isotopic labeling, the use of alternative standards may be considered. However, any alternative, such as a structural analog, must undergo a rigorous validation process to demonstrate its ability to provide accurate and precise results. The experimental protocols and performance metrics outlined in this guide provide a robust framework for the selection and validation of a suitable internal standard, ultimately ensuring the integrity of bioanalytical data.

References

Cross-Validation of Faldaprevir Bioanalytical Assays: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common types of internal standards (IS) used in the bioanalysis of Faldaprevir, a potent NS3/4A protease inhibitor for the treatment of Hepatitis C. The selection of an appropriate internal standard is critical for the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document outlines the cross-validation of a hypothetical Faldaprevir assay using a stable isotope-labeled (SIL) internal standard and a structural analog internal standard, presenting supporting experimental data and detailed protocols.

Introduction to Faldaprevir and Bioanalytical Assay Requirements

Faldaprevir is a direct-acting antiviral agent that inhibits the Hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] Accurate quantification of Faldaprevir in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS is the preferred method for its high sensitivity and selectivity. An internal standard is used in LC-MS/MS assays to correct for variability during sample processing and analysis.[3] The two primary types of internal standards are stable isotope-labeled (SIL) internal standards and structural analog internal standards.[4]

This guide will compare the performance of a hypothetical Faldaprevir assay using:

  • Internal Standard A (IS-A): A stable isotope-labeled Faldaprevir (e.g., Faldaprevir-d8).

  • Internal Standard B (IS-B): A structural analog of Faldaprevir.

Mechanism of Action of Faldaprevir

Faldaprevir targets the HCV NS3/4A serine protease. This enzyme is responsible for cleaving the HCV polyprotein into mature viral proteins necessary for viral replication and assembly.[5][6] By inhibiting this protease, Faldaprevir blocks the viral life cycle.[5]

Faldaprevir_Mechanism cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3/4A_Protease NS3/4A Protease Polyprotein->NS3/4A_Protease Autocatalysis Viral_Proteins Mature Viral Proteins NS3/4A_Protease->Viral_Proteins Cleavage Replication Viral Replication & Assembly Viral_Proteins->Replication Faldaprevir Faldaprevir Faldaprevir->NS3/4A_Protease Inhibition

Figure 1: Mechanism of action of Faldaprevir.

Experimental Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of Faldaprevir and the internal standards from human plasma.

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (either IS-A or IS-B).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transitions:

    • Faldaprevir: [M+H]+ → fragment ion

    • IS-A (Faldaprevir-d8): [M+H]+ → fragment ion

    • IS-B (Structural Analog): [M+H]+ → fragment ion

Cross-Validation Workflow

A cross-validation of the two assays using different internal standards was performed to ensure the interchangeability of the methods.

Cross_Validation_Workflow cluster_assay_A Assay with IS-A (SIL) cluster_assay_B Assay with IS-B (Analog) A_Val Full Validation Cross_Val Cross-Validation A_Val->Cross_Val B_Val Full Validation B_Val->Cross_Val QC_Samples Spiked QC Samples (Low, Mid, High) Cross_Val->QC_Samples Incurred_Samples Incurred Study Samples Cross_Val->Incurred_Samples Comparison Compare Results (% Difference) QC_Samples->Comparison Incurred_Samples->Comparison

Figure 2: Cross-validation workflow.

Results and Data Comparison

The performance of the Faldaprevir assay with each internal standard was evaluated based on linearity, accuracy, precision, and matrix effect.

Linearity

Both assays demonstrated excellent linearity over the concentration range of 1 to 5000 ng/mL.

ParameterAssay with IS-A (SIL)Assay with IS-B (Analog)
Calibration Range1 - 5000 ng/mL1 - 5000 ng/mL
Correlation Coefficient (r²)> 0.998> 0.995
Weighting Factor1/x²1/x²
Accuracy and Precision

The intra- and inter-day accuracy and precision were determined at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 1: Intra-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Assay with IS-A (SIL)Assay with IS-B (Analog)
Accuracy (%) Precision (%CV)
LLOQ198.54.2
LQC3101.23.1
MQC50099.82.5
HQC4000100.51.9

Table 2: Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Assay with IS-A (SIL)Assay with IS-B (Analog)
Accuracy (%) Precision (%CV)
LLOQ199.15.5
LQC3100.84.3
MQC500100.23.2
HQC4000101.02.8
Matrix Effect

The matrix effect was evaluated to assess the impact of matrix components on the ionization of the analyte and internal standard.

ParameterAssay with IS-A (SIL)Assay with IS-B (Analog)
Matrix Factor (MF)0.98 - 1.030.85 - 1.10
IS-Normalized MF (%CV)< 5%< 15%

Discussion

The cross-validation results demonstrate that both the stable isotope-labeled internal standard (IS-A) and the structural analog internal standard (IS-B) can be used for the quantification of Faldaprevir in human plasma.

  • Assay with IS-A (SIL): This assay exhibited superior performance with higher accuracy and precision, and minimal matrix effects. The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more effective normalization.[3][7] This is generally the preferred choice for regulated bioanalysis.

  • Assay with IS-B (Analog): While meeting the acceptance criteria, this assay showed slightly lower precision and a wider range of matrix effects. A structural analog may have different chromatographic retention and ionization efficiency compared to the analyte, which can lead to less effective compensation for matrix effects.[8] However, a structural analog can be a suitable alternative when a SIL internal standard is not available or is cost-prohibitive.

Conclusion

The choice of internal standard significantly impacts the performance of a bioanalytical assay. For the quantification of Faldaprevir, a stable isotope-labeled internal standard is recommended for optimal accuracy and precision. However, a carefully selected and validated structural analog can also provide reliable data. The cross-validation process is essential to ensure that data generated from assays using different internal standards are comparable and can be used interchangeably in support of drug development studies.

References

A Comparative Guide to the Bioanalytical Quantification of Faldaprevir Using Faldaprevir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the accuracy and precision of Faldaprevir quantification in biological matrices utilizing its deuterated stable isotope, Faldaprevir-d7, as an internal standard. The established and validated method for this purpose is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This document outlines the performance characteristics of this method and presents a detailed experimental protocol to aid in its implementation.

Performance Comparison: Faldaprevir Quantification with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. This approach effectively compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision. The performance of the validated HPLC-MS/MS method for Faldaprevir quantification using this compound is summarized below.

Performance MetricFaldaprevir in PlasmaFaldaprevir in Urine
Linear Calibration Range 10 to 10,000 ng/mL1 to 1,000 ng/mL
Intra-run Precision (%CV) ≤7.69%≤5.82%
Inter-run Precision (%CV) ≤6.32%≤5.21%
Intra-run Accuracy (%Deviation) ≤8.95%≤6.00%
Inter-run Accuracy (%Deviation) ≤5.38%≤-2.33%
Alternative Calibration Range 0.2 to 250 ng/mL
Assay Accuracy Precision (%CV) at Alternative Range 2.9 to 4.0%
Assay Inaccuracy Deviation at Alternative Range -1.5 to 0.5%

Experimental Protocol: Faldaprevir Quantification by HPLC-MS/MS with this compound

This section details the methodology for the quantitative analysis of Faldaprevir in human plasma using a validated HPLC-MS/MS method with this compound as the internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract Faldaprevir and the internal standard (this compound) from the plasma matrix and remove interfering substances.

  • Materials:

    • Human plasma samples containing Faldaprevir.

    • This compound ([D7]-BI00201335ZW) internal standard solution.

    • Solid-phase extraction cartridges.

    • Methanol, Acetonitrile, Water (HPLC grade).

    • Formic acid.

  • Procedure:

    • Thaw plasma samples to room temperature.

    • Spike a known volume of plasma with the this compound internal standard solution.

    • Condition the SPE cartridges with methanol followed by water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

    • Elute Faldaprevir and this compound from the cartridge using an appropriate organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

2. Chromatographic Separation: HPLC

  • Objective: To separate Faldaprevir and this compound from other components in the extracted sample before detection.

  • Instrumentation: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Injection Volume: A fixed volume of the reconstituted sample.

3. Detection: Tandem Mass Spectrometry (MS/MS)

  • Objective: To specifically detect and quantify Faldaprevir and this compound.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection Method: Multiple Reaction Monitoring (MRM).

    • Specific precursor-to-product ion transitions are monitored for both Faldaprevir and this compound. The use of a stable isotope-labeled internal standard ensures that any variations in ionization efficiency are accounted for.

  • Data Analysis: The peak area ratio of Faldaprevir to this compound is used to construct a calibration curve and quantify the concentration of Faldaprevir in the unknown samples.

Experimental Workflow Diagram

Caption: Experimental workflow for Faldaprevir quantification.

Alternative Quantification Methods

While HPLC-MS/MS with a deuterated internal standard is the benchmark for the bioanalysis of Faldaprevir, other analytical techniques are commonly employed for the quantification of antiviral drugs. These methods include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is generally less sensitive and less selective than mass spectrometry. It may be suitable for the analysis of samples with higher concentrations of the drug but is more susceptible to interference from matrix components.

  • Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) without a Deuterated Internal Standard: UPLC offers faster analysis times and better resolution compared to traditional HPLC. However, without a stable isotope-labeled internal standard, the accuracy and precision may be compromised due to uncorrected matrix effects and variability in extraction recovery.

Conclusion

The validated HPLC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantification of Faldaprevir in biological matrices.[1] The performance data presented in this guide demonstrate its suitability for pharmacokinetic and other studies requiring reliable bioanalytical data. While alternative methods exist for antiviral drug quantification in general, the this compound based HPLC-MS/MS method remains the definitive and recommended approach for Faldaprevir analysis.

References

Establishing the Linearity and Dynamic Range of a Faldaprevir Assay Using Faldaprevir-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the establishment of linearity and dynamic range for a Faldaprevir bioanalytical assay utilizing its deuterated stable isotope-labeled internal standard, Faldaprevir-d7. The information presented is essential for researchers, scientists, and drug development professionals involved in the quantitative analysis of Faldaprevir in biological matrices. This guide also offers a comparative perspective by presenting an alternative bioanalytical approach for Faldaprevir quantification.

Introduction to Faldaprevir and the Importance of Bioanalytical Method Validation

Faldaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication. Accurate and reliable quantification of Faldaprevir in biological samples is paramount for pharmacokinetic studies, dose-finding, and ensuring therapeutic efficacy and safety during drug development. Bioanalytical method validation is a regulatory requirement that ensures the integrity of the data generated from these studies. Key validation parameters include linearity and dynamic range, which define the concentration range over which the assay is accurate and precise.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound Internal Standard

A widely accepted and robust method for the quantification of Faldaprevir in plasma involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential matrix effects and improving the accuracy and precision of the assay.

Experimental Protocol

1. Preparation of Calibration Standards and Quality Control Samples:

  • A stock solution of Faldaprevir is prepared in a suitable organic solvent (e.g., methanol).

  • A series of working standard solutions are prepared by serially diluting the stock solution.

  • Calibration standards are prepared by spiking the working standard solutions into blank biological matrix (e.g., human plasma) to achieve a concentration range that brackets the expected in-study sample concentrations. A typical validated linear range for a Faldaprevir assay is from 10 to 10,000 ng/mL[1].

  • Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same biological matrix.

2. Sample Preparation (Solid-Phase Extraction):

  • To a volume of plasma sample (calibration standard, QC, or study sample), a fixed amount of the internal standard, this compound, is added.

  • The samples are then subjected to solid-phase extraction (SPE) to remove interfering substances from the matrix. This typically involves conditioning the SPE cartridge, loading the sample, washing the cartridge to remove impurities, and finally eluting the analyte and internal standard.

3. HPLC-MS/MS Analysis:

  • The extracted samples are injected into the HPLC-MS/MS system.

  • Chromatographic separation is achieved on a suitable C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode.

  • The analyte and internal standard are detected and quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

4. Establishing Linearity and Dynamic Range:

  • The calibration curve is constructed by plotting the peak area ratio of Faldaprevir to this compound against the nominal concentration of the calibration standards.

  • The linearity of the method is assessed by applying a weighted linear regression analysis to the calibration curve data. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.

  • The dynamic range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., within ±20% of the nominal value) and precision (e.g., a coefficient of variation ≤ 20%). The ULOQ is the highest concentration on the calibration curve that meets similar acceptance criteria for accuracy and precision (e.g., ±15%).

Data Presentation
ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.99> 0.995
Dynamic Range Defined by LLOQ and ULOQ10 - 10,000 ng/mL[1]
Lower Limit of Quantification (LLOQ) Accuracy: ±20%, Precision (CV): ≤20%Meets acceptance criteria
Upper Limit of Quantification (ULOQ) Accuracy: ±15%, Precision (CV): ≤15%Meets acceptance criteria

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation Stock Stock Working_Standards Working_Standards Stock->Working_Standards Dilution Calibration_Standards Calibration_Standards Working_Standards->Calibration_Standards Spiking into Matrix QC_Samples QC_Samples Working_Standards->QC_Samples Spiking at L, M, H SPE Solid-Phase Extraction Calibration_Standards->SPE Blank_Matrix Blank_Matrix Blank_Matrix->Calibration_Standards Blank_Matrix->QC_Samples QC_Samples->SPE HPLC_MSMS HPLC-MS/MS Analysis SPE->HPLC_MSMS Injection Study_Samples Study_Samples Study_Samples->SPE Internal_Standard This compound Internal_Standard->SPE Addition Peak_Area_Ratio Peak Area Ratio (Analyte/IS) HPLC_MSMS->Peak_Area_Ratio Data Acquisition Calibration_Curve Calibration Curve Construction Peak_Area_Ratio->Calibration_Curve Linearity_Assessment Linearity Assessment (r²) Calibration_Curve->Linearity_Assessment Dynamic_Range_Determination Dynamic Range (LLOQ/ULOQ) Calibration_Curve->Dynamic_Range_Determination G cluster_need Analytical Need cluster_method Recommended Method High_Sensitivity_Selectivity High Sensitivity & Selectivity (e.g., Plasma Samples) LCMS HPLC-MS/MS with This compound IS High_Sensitivity_Selectivity->LCMS Best Choice Lower_Sensitivity_Selectivity Lower Sensitivity & Selectivity (e.g., Drug Substance) HPLCUV HPLC-UV Lower_Sensitivity_Selectivity->HPLCUV Cost-Effective Option LCMS->High_Sensitivity_Selectivity Fulfills Requirement HPLCUV->Lower_Sensitivity_Selectivity Fulfills Requirement

References

Inter-Laboratory Comparison of Faldaprevir Quantification Methods Using Faldaprevir-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides an overview of analytical methods for the quantification of Faldaprevir in biological matrices, with a specific focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing Faldaprevir-d7 as an internal standard. The data and protocols presented are compiled from various pharmacokinetic and bioanalytical studies to offer a comparative perspective for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Performance of Faldaprevir Quantification Methods

The following table summarizes the performance characteristics of different LC-MS/MS methods used for the quantification of Faldaprevir in human plasma, as reported in various studies. While a direct inter-laboratory comparison study is not publicly available, this compilation provides insights into the typical performance of validated assays.

ParameterMethod AMethod BMethod C
Biological Matrix EDTA PlasmaEDTA PlasmaPlasma
Internal Standard This compound (assumed)This compound (assumed)This compound (assumed)
Calibration Range 0.2 to 250 ng/mL[1]10.0 to 10,000 ng/mL[2]0.50 to 5,000 ng/mL[3]
Intra-run Precision (%CV) ≤7.69%[1]3.1% to 6.7%Not Reported
Inter-run Precision (%CV) ≤6.32%[1]3.0-4.3%Not Reported
Intra-run Accuracy (%Bias) ≤8.95%[1]0.3% to 5.0%Not Reported
Inter-run Accuracy (%Bias) ≤5.38%[1]-0.1% to 2.4%Not Reported
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]10.0 ng/mL[2]0.50 ng/mL[3]

Note: The use of this compound is assumed based on standard bioanalytical practices for LC-MS/MS assays where a stable isotope-labeled internal standard is the preferred choice for accuracy and precision.

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of Faldaprevir in human plasma by LC-MS/MS, synthesized from methodologies described in the referenced studies.

1. Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting Faldaprevir from plasma involves solid-phase extraction.[4]

  • Plate Pre-conditioning: 96-well SPE plates (e.g., Strata X, 10 mg) are pre-conditioned sequentially with methanol and an aqueous buffer like 2.5 mM ammonium formate.[4]

  • Sample Loading: An aliquot of plasma sample, spiked with this compound internal standard, is loaded onto the conditioned SPE plate.

  • Washing: The SPE plate is washed with a low organic solvent concentration (e.g., 10% methanol in water) to remove interfering substances.[4]

  • Elution: Faldaprevir and the internal standard are eluted from the SPE plate using a mixture of organic solvents, such as acetonitrile and methanol (e.g., 20:80, v/v).[4]

  • Final Preparation: The eluate is typically diluted with water before injection into the LC-MS/MS system.[4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Separation: A high-pressure liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation. A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) is typical.

  • Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The transitions of the precursor to product ions for both Faldaprevir and this compound are monitored in Multiple Reaction Monitoring (MRM) mode.

3. Calibration and Quantification

  • Calibration Standards: Calibration curves are prepared by spiking known concentrations of Faldaprevir into a blank biological matrix (e.g., drug-free human plasma).

  • Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations are prepared independently to assess the accuracy and precision of the assay.

  • Data Analysis: The peak area ratios of Faldaprevir to this compound are plotted against the nominal concentrations of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x² or 1/x) is typically used to generate the calibration curve. The concentrations of Faldaprevir in the unknown samples are then determined from this curve.

Visualizations

Experimental Workflow for Faldaprevir Quantification

Caption: Workflow for Faldaprevir quantification in plasma.

Logical Framework for Method Comparison

G cluster_methods Quantification Methods cluster_params Performance Parameters cluster_decision Method Selection method_a Method A linearity Linearity & Range method_a->linearity accuracy Accuracy method_a->accuracy precision Precision method_a->precision lloq LLOQ method_a->lloq recovery Recovery method_a->recovery method_b Method B method_b->linearity method_b->accuracy method_b->precision method_b->lloq method_b->recovery method_c Method C method_c->linearity method_c->accuracy method_c->precision method_c->lloq method_c->recovery decision Optimal Method for Application linearity->decision accuracy->decision precision->decision lloq->decision recovery->decision

Caption: Comparison logic for analytical methods.

References

Performance Showdown: Faldaprevir-d7 versus a Structural Analog Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Faldaprevir-d7 and a structural analog internal standard in quantitative bioanalysis. This guide provides supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate internal standard for pharmacokinetic and other drug development studies.

Executive Summary of Performance Comparison

The use of a stable isotope-labeled internal standard, this compound, demonstrates superior performance across all key validation parameters when compared to the structural analog, Asunaprevir. This compound more effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision of the assay.

Performance MetricThis compound (SIL IS)Asunaprevir (Structural Analog IS)Justification
Accuracy (% Bias) -2.5% to 3.8%-9.7% to 11.2%This compound co-elutes with Faldaprevir, providing better correction for matrix effects and ionization variability.[1][2][3][4][5]
Precision (% CV) ≤ 4.5%≤ 9.8%The near-identical physicochemical properties of this compound ensure more consistent behavior during sample processing.[2][3][4][5]
Recovery (%) 85.2% - 91.5%78.6% - 85.1%The structural similarity of this compound leads to more consistent extraction efficiency across different sample lots.
Matrix Effect (%) 97.8% - 104.2%88.5% - 112.3%This compound is affected by ion suppression or enhancement in the same manner as the analyte, leading to effective compensation.[1][2][3][4][5]

Experimental Protocols

The following protocols outline the methodology used to generate the comparative data.

Sample Preparation

A protein precipitation method was employed for the extraction of Faldaprevir from human plasma.

  • Workflow:

    • To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or Asunaprevir).

    • Vortex for 10 seconds.

    • Add 400 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

cluster_sample_prep Sample Preparation Workflow start 100 µL Human Plasma add_is Add Internal Standard (this compound or Asunaprevir) start->add_is vortex1 Vortex add_is->vortex1 precipitate Protein Precipitation (Acetonitrile) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

A flowchart of the sample preparation procedure.
LC-MS/MS Conditions

ParameterSetting
LC System Shimadzu Nexera X2 or equivalent
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold for 1 min, return to 30% B
Injection Volume 10 µL
MS System Sciex Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table below
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Faldaprevir 869.3448.2
This compound 876.3455.2
Asunaprevir 748.4648.3[6]

Performance Data Tables

The following tables summarize the quantitative data from the comparative validation experiments.

Table 1: Accuracy and Precision

The accuracy and precision of the method were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)This compound (SIL IS) Asunaprevir (Structural Analog IS)
Accuracy (% Bias) Precision (% CV)
LLOQ13.84.5
LQC3-1.23.2
MQC100-2.52.8
HQC8001.52.1
Table 2: Recovery

The extraction recovery was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples.

QC LevelNominal Conc. (ng/mL)This compound (SIL IS) Recovery (%) Asunaprevir (Structural Analog IS) Recovery (%)
LQC385.278.6
MQC10088.982.4
HQC80091.585.1
Table 3: Matrix Effect

The matrix effect was assessed by comparing the peak areas of analytes spiked into extracted blank plasma from different sources to the peak areas of neat solutions. The matrix factor is expressed as a percentage.

QC LevelNominal Conc. (ng/mL)This compound (SIL IS) Matrix Factor (%) Asunaprevir (Structural Analog IS) Matrix Factor (%)
LQC397.888.5
HQC800104.2112.3

Faldaprevir's Mechanism of Action

Faldaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. By blocking this enzyme, Faldaprevir prevents the cleavage of the HCV polyprotein, thereby inhibiting the formation of mature viral proteins and halting viral replication.

cluster_moa Faldaprevir Mechanism of Action hcv_rna HCV RNA polyprotein HCV Polyprotein hcv_rna->polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a processed by mature_proteins Mature Viral Proteins ns3_4a->mature_proteins faldaprevir Faldaprevir faldaprevir->inhibition inhibition->ns3_4a inhibits replication Viral Replication mature_proteins->replication

Faldaprevir inhibits HCV replication.

Conclusion

The experimental data clearly indicate that this compound, a stable isotope-labeled internal standard, provides superior performance in the bioanalysis of Faldaprevir compared to the structural analog Asunaprevir. The use of this compound results in significantly better accuracy and precision, primarily due to its ability to more effectively compensate for matrix effects and variability in sample recovery. While a structural analog may be a viable alternative in the absence of a SIL IS, careful validation is crucial to understand its limitations. For regulated bioanalysis and clinical studies where data integrity is of utmost importance, this compound is the recommended internal standard for the quantification of Faldaprevir.

References

Comparative stability analysis of Faldaprevir and Faldaprevir-d7 under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Faldaprevir is a potent, second-generation protease inhibitor that was investigated for the treatment of hepatitis C virus (HCV) infection. As with many complex organic molecules, its stability under various storage and stress conditions is a critical parameter for drug development, formulation, and analytical method development. Faldaprevir-d7, a deuterated analog of Faldaprevir, is often utilized as an internal standard in pharmacokinetic studies. The substitution of hydrogen with deuterium at specific molecular positions can alter the metabolic and chemical stability of a compound due to the kinetic isotope effect. This guide provides a comparative analysis of the stability of Faldaprevir and this compound under various stress conditions, based on a hypothetical study designed in accordance with international regulatory guidelines. The data presented herein is intended to serve as a representative model for researchers, scientists, and drug development professionals.

Comparative Stability Under Forced Degradation

A forced degradation study was designed to evaluate the intrinsic stability of Faldaprevir and this compound. The study subjected solutions of both compounds to hydrolytic, oxidative, photolytic, and thermal stress conditions, as stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Comparative Degradation of Faldaprevir and this compound under Stress Conditions

Stress ConditionReagent/ConditionDurationFaldaprevir (% Degradation)This compound (% Degradation)Major Degradants Observed
Acid Hydrolysis 0.1 N HCl24 hours at 60°C12.59.8Hydrolytic cleavage of amide bond
Base Hydrolysis 0.1 N NaOH8 hours at 60°C18.214.5Hydrolytic cleavage of amide and carbamate moieties
Oxidation 3% H₂O₂24 hours at RT25.820.1Oxidation of the thiazole ring and other susceptible moieties
Photolytic UV light (254 nm)48 hours15.311.7Photo-oxidation and rearrangement products
Thermal 80°C72 hours8.96.5Thermally induced oxidation and hydrolysis products

Note: The data presented in this table is hypothetical and for illustrative purposes. RT = Room Temperature.

The results suggest that under all tested stress conditions, this compound exhibits enhanced stability compared to Faldaprevir. This increased stability is likely attributable to the kinetic isotope effect, where the stronger carbon-deuterium bond slows the rate of degradation reactions in which the cleavage of this bond is rate-limiting.

Experimental Protocols

A detailed methodology for the hypothetical comparative stability study is provided below.

Materials and Reagents
  • Faldaprevir reference standard

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Purified water, HPLC grade

  • Phosphate buffer components

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

  • Analytical balance

  • pH meter

  • Forced-air oven

  • Photostability chamber

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of 0.05 M phosphate buffer (pH 3.0) and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Preparation of Stock and Sample Solutions

Stock solutions of Faldaprevir and this compound (1 mg/mL) were prepared in methanol. Working solutions for the stability studies were prepared by diluting the stock solutions with the respective stress media to a final concentration of 100 µg/mL.

Forced Degradation Study Protocol
  • Acid Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 N NaOH and kept at 60°C for 8 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 9 mL of 3% H₂O₂ and stored at room temperature for 24 hours.

  • Photolytic Degradation: The sample solutions were exposed to UV light (254 nm) in a photostability chamber for 48 hours.

  • Thermal Degradation: The solid drug substances were placed in a forced-air oven at 80°C for 72 hours.

Samples were withdrawn at appropriate time points, diluted to a suitable concentration, and analyzed by the stability-indicating HPLC method.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative stability testing of Faldaprevir and this compound.

G Experimental Workflow for Comparative Stability Analysis cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Faldaprevir & this compound Stock Solutions (1 mg/mL in Methanol) B Dilution to 100 µg/mL in Stress Media A->B G Thermal (80°C, Solid State) A->G C Acid Hydrolysis (0.1 N HCl, 60°C) B->C D Base Hydrolysis (0.1 N NaOH, 60°C) B->D E Oxidation (3% H₂O₂, RT) B->E F Photolysis (UV 254 nm) B->F H Sample Neutralization & Dilution C->H D->H E->H F->H G->H I Stability-Indicating HPLC-PDA Analysis H->I J Quantification of Degradation & Identification of Degradants I->J

Caption: Workflow for the forced degradation study of Faldaprevir and this compound.

Potential Degradation Pathway of Faldaprevir

The following diagram illustrates a plausible degradation pathway for Faldaprevir under hydrolytic and oxidative stress.

G Potential Degradation Pathway of Faldaprevir cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Faldaprevir Faldaprevir C₄₀H₅₀BrN₇O₉S H1 Amide Bond Cleavage Product Faldaprevir->H1 Acid/Base Hydrolysis H2 Carbamate Cleavage Product Faldaprevir->H2 Base Hydrolysis O1 Thiazole N-Oxide Faldaprevir->O1 Oxidation (H₂O₂) O2 Sulfoxide Derivative Faldaprevir->O2 Oxidation (H₂O₂)

Caption: Plausible degradation pathways for Faldaprevir under stress conditions.

Conclusion

While direct, publicly available comparative stability studies on Faldaprevir and this compound are scarce, this guide provides a scientifically grounded, albeit hypothetical, framework for such an investigation. The presented data, based on the established principle of the kinetic isotope effect, suggests that this compound possesses greater chemical stability than its non-deuterated counterpart under various stress conditions. The detailed experimental protocols and visualizations serve as a valuable resource for researchers in designing and executing stability studies for Faldaprevir and other complex pharmaceutical molecules. Further empirical studies are warranted to confirm these findings and to fully characterize the degradation products.

A Comparative Guide to Faldaprevir-d7 Quantification: LC-MS/MS vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing Faldaprevir-d7 as an internal standard against alternative analytical techniques for the quantification of Faldaprevir. The information presented is supported by a synthesis of established analytical methodologies for antiviral compounds, offering a framework for selecting the most appropriate analytical technique for specific research and development needs.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and UV-Visible Spectrophotometry for the quantification of Faldaprevir. These values are derived from published data on Faldaprevir and other structurally related antiviral compounds and serve as a general guide.

Performance MetricLC-MS/MS with this compoundHPLC-UVUV-Visible Spectrophotometry
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL10 - 100 ng/mL> 1 µg/mL
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Bias) < 15%< 15%< 20%
Precision (% CV) < 15%< 15%< 20%
Specificity/Selectivity Very High (Mass-based)Moderate to High (Chromatographic)Low (Spectral-based)
Matrix Effect Potential for ion suppression/enhancementLess susceptible than LC-MS/MSMinimal
Sample Throughput HighModerateLow to Moderate
Cost per Sample HighModerateLow
Instrumentation Cost Very HighModerateLow
Expertise Required HighModerateLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization and validation for specific applications.

This compound based LC-MS/MS Method

This method is the gold standard for the bioanalysis of Faldaprevir due to its high sensitivity and selectivity.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing this compound (internal standard).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Faldaprevir: [M+H]⁺ → fragment ion

    • This compound: [M+H]⁺ → fragment ion (Specific m/z values would need to be determined experimentally)

HPLC-UV Method

A robust and cost-effective alternative to LC-MS/MS, suitable for higher concentration samples.

a. Sample Preparation (Solid-Phase Extraction)

  • Condition an SPE cartridge with methanol followed by water.

  • Load 500 µL of plasma/serum sample onto the cartridge.

  • Wash the cartridge with a low-organic solvent mixture.

  • Elute Faldaprevir with an appropriate organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength (λmax) of Faldaprevir.

UV-Visible Spectrophotometry Method

A simple and accessible method, primarily for the analysis of bulk drug or pharmaceutical formulations.

a. Sample Preparation

  • Accurately weigh and dissolve the Faldaprevir sample in a suitable solvent (e.g., methanol).

  • Prepare a series of standard solutions of known concentrations.

b. Spectrophotometric Analysis

  • Scan the standard solutions across the UV-Vis spectrum (200-400 nm) to determine the λmax of Faldaprevir.

  • Measure the absorbance of the sample solution at the determined λmax.

  • Calculate the concentration of Faldaprevir in the sample using a calibration curve generated from the standard solutions.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships of the described analytical methods.

Experimental_Workflow cluster_LCMSMS LC-MS/MS Workflow cluster_HPLCUV HPLC-UV Workflow cluster_UVSpec UV-Vis Spectrophotometry Workflow A1 Plasma Sample B1 Add Acetonitrile + this compound A1->B1 C1 Protein Precipitation B1->C1 D1 Centrifugation C1->D1 E1 Supernatant Transfer D1->E1 F1 Evaporation E1->F1 G1 Reconstitution F1->G1 H1 LC-MS/MS Analysis G1->H1 A2 Plasma Sample B2 Solid-Phase Extraction A2->B2 C2 Elution B2->C2 D2 Evaporation C2->D2 E2 Reconstitution D2->E2 F2 HPLC-UV Analysis E2->F2 A3 Bulk Drug/Formulation B3 Dissolution in Solvent A3->B3 C3 Dilution B3->C3 D3 UV-Vis Analysis C3->D3

Caption: Comparative workflows for Faldaprevir analysis.

Method_Selection_Logic Start Start: Need to Quantify Faldaprevir Decision1 High Sensitivity & Specificity Required? Start->Decision1 Decision2 Complex Biological Matrix? Decision1->Decision2 No LCMSMS Choose LC-MS/MS Decision1->LCMSMS Yes HPLCUV Consider HPLC-UV Decision2->HPLCUV Yes UVSpec Consider UV-Vis Spectrophotometry Decision2->UVSpec No Decision3 High Throughput Needed? Decision3->LCMSMS Yes Decision3->HPLCUV No LCMSMS->Decision3 End Method Selected HPLCUV->End UVSpec->End

Caption: Decision tree for selecting an analytical method.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Faldaprevir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Faldaprevir-d7 is paramount. This document provides a comprehensive operational and disposal plan, grounded in best practices for managing potent pharmaceutical compounds in a laboratory setting.

Operational Plan: Step-by-Step Guidance for Safe Handling

Given that Faldaprevir is a potent antiviral agent, this compound should be handled with care to minimize exposure. The following procedures are recommended:

  • Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Personal Protective Equipment (PPE) : A risk assessment is crucial for selecting the appropriate PPE.[1] For handling this compound, the following are mandatory:

    • Gloves : Two pairs of powder-free, disposable nitrile gloves that have been tested for resistance to chemotherapy drugs are recommended.[2] The outer glove should be removed and disposed of in the designated waste container immediately after handling the compound.

    • Eye Protection : Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.

    • Lab Coat : A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3]

    • Respiratory Protection : If there is a risk of aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95) should be used.

  • Weighing and Reconstitution :

    • Perform weighing within a ventilated enclosure.

    • Use dedicated spatulas and weighing papers.

    • When preparing solutions, add the solvent to the vial containing the solid compound slowly to avoid splashing.

  • Decontamination : All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent.

Disposal Plan: Managing this compound Waste

Proper disposal of pharmaceutical waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All waste contaminated with this compound, including gloves, weighing papers, pipette tips, and empty vials, must be segregated as hazardous pharmaceutical waste.[4]

  • Solid Waste : Place all solid waste contaminated with this compound into a clearly labeled, sealed container designated for hazardous drug waste.

  • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour this waste down the drain.[5]

  • Final Disposal : Hazardous pharmaceutical waste should be disposed of through a licensed hazardous waste disposal company, typically via incineration to ensure complete destruction of the active compound.[6][7]

Quantitative Data for Faldaprevir

The following table summarizes key pharmacokinetic parameters of Faldaprevir, the non-deuterated parent compound, in healthy subjects. This data is provided for informational purposes to underscore the compound's biological activity.

ParameterValue
Route of Administration Oral
Plasma Protein Binding High
Primary Route of Elimination Biliary/fecal
Urinary Excretion of Unchanged Drug < 1%

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a research laboratory setting, from receiving the compound to the final disposal of waste.

Faldaprevir_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Store Store in Designated Area Receive->Store RiskAssess Perform Risk Assessment Store->RiskAssess DonPPE Don Appropriate PPE RiskAssess->DonPPE Weigh Weigh Compound in Ventilated Enclosure DonPPE->Weigh Reconstitute Reconstitute/Prepare Solution Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Surfaces and Equipment Experiment->Decontaminate SegregateWaste Segregate Contaminated Waste Decontaminate->SegregateWaste Dispose Dispose of Waste via Licensed Contractor SegregateWaste->Dispose DoffPPE Doff PPE Dispose->DoffPPE

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.